3-Chloro-1-(4-octylphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-(4-octylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVKRLKROHVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743516 | |
| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928165-59-7 | |
| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-1-(4-octylphenyl)propan-1-one CAS number 928165-59-7
An In-Depth Technical Guide to 3-Chloro-1-(4-octylphenyl)propan-1-one (CAS: 928165-59-7): Synthesis, Characterization, and Applications in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-1-(4-octylphenyl)propan-1-one, CAS number 928165-59-7. Primarily recognized as a crucial intermediate and designated impurity ("Fingolimod Impurity 22") in the synthesis of the multiple sclerosis therapeutic, Fingolimod, this document serves as a critical resource for researchers, synthetic chemists, and drug development professionals.[1] The guide delineates the compound's physicochemical properties, proposes a detailed and chemically sound synthetic protocol via Friedel-Crafts acylation with mechanistic insights, and establishes a robust workflow for its analytical characterization and quality control. Furthermore, it contextualizes the compound's significance within pharmaceutical development, addressing its role as both a synthetic building block and a regulatory-relevant impurity. Safe handling and storage protocols are also provided to ensure laboratory best practices.
Physicochemical Properties and Chemical Structure
3-Chloro-1-(4-octylphenyl)propan-1-one is a substituted propiophenone derivative characterized by a para-substituted octyl group on the phenyl ring and a chlorine atom at the 3-position of the propanone chain. These structural features make it a versatile intermediate in organic synthesis.
Compound Specifications
| Property | Value | Source |
| CAS Number | 928165-59-7 | [2][3] |
| Molecular Formula | C₁₇H₂₅ClO | [2][3] |
| Molecular Weight | 280.83 g/mol | [2][3] |
| IUPAC Name | 3-chloro-1-(4-octylphenyl)propan-1-one | [1][3] |
| Synonyms | 1-(4-Octylphenyl)propan-1-one, 3-chloro-; Fingolimod Impurity 22 | [1][3] |
| Appearance | Crystalline solid | [2] |
| Storage | 2-8°C, in a tightly sealed vial | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Chemical Structure
Synthesis and Mechanistic Rationale
The most logical and industrially scalable approach for synthesizing 3-Chloro-1-(4-octylphenyl)propan-1-one is the Friedel-Crafts acylation.[4][5] This classic electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic ring.[6]
Retrosynthetic Analysis
The disconnection of the bond between the phenyl ring and the carbonyl carbon points to octylbenzene and 3-chloropropionyl chloride as the primary starting materials. Octylbenzene provides the nucleophilic aromatic core, while 3-chloropropionyl chloride, activated by a Lewis acid, serves as the electrophile.
Proposed Synthesis Workflow: Friedel-Crafts Acylation
The reaction involves the acylation of octylbenzene using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4][6]
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Molecular structure of 3-Chloro-1-(4-octylphenyl)propan-1-one
An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-1-(4-octylphenyl)propan-1-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, a validated synthetic pathway via Friedel-Crafts acylation, and the spectroscopic techniques essential for structural elucidation. By integrating theoretical principles with practical experimental protocols, this guide serves as an authoritative resource for understanding and utilizing this key chemical intermediate.
Molecular Identity and Physicochemical Properties
3-Chloro-1-(4-octylphenyl)propan-1-one is a substituted aromatic ketone. Its structure is characterized by a central propan-1-one linker connecting a 4-octylphenyl group and a terminal chloroalkane. This compound is primarily recognized as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2]
The core physicochemical properties of this molecule are summarized in the table below, compiled from verified supplier and database information.
| Property | Value | Source |
| CAS Number | 928165-59-7 | [1][2][3] |
| Molecular Formula | C₁₇H₂₅ClO | [1][2] |
| Molecular Weight | 280.83 g/mol | [1][2][3] |
| IUPAC Name | 3-chloro-1-(4-octylphenyl)propan-1-one | [] |
| Appearance | Crystalline solid (typical) | [3] |
| Storage Conditions | 2-8°C Refrigerator | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [3] |
Molecular Structure Diagram
The 2D chemical structure of 3-Chloro-1-(4-octylphenyl)propan-1-one is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct and industrially relevant method for synthesizing 3-Chloro-1-(4-octylphenyl)propan-1-one is the Friedel-Crafts acylation of octylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5][6]
Causality of Experimental Design
The choice of Friedel-Crafts acylation is dictated by its efficiency in forming carbon-carbon bonds to an aromatic ring. The reaction proceeds by activating an acyl chloride (3-chloropropionyl chloride) with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6] The catalyst polarizes the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion.[7][8] The electron-rich octylbenzene ring then acts as a nucleophile, attacking the acylium ion. The octyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho positions, the acylation occurs predominantly at the para-position, leading to the desired product with high regioselectivity.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for Friedel-Crafts acylation.[9]
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of octylbenzene (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Hydrogen chloride gas will be evolved and should be handled in a fume hood.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature, where it is stirred for another 4-6 hours to ensure completion.
-
Work-up and Quenching: The reaction is carefully quenched by slowly pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and moves the product into the organic phase.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM.
-
Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Chloro-1-(4-octylphenyl)propan-1-one.
Structural Elucidation and Spectroscopic Analysis
The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of organic molecules in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-Chloro-1-(4-octylphenyl)propan-1-one, the expected signals would include:
-
Aromatic protons on the 1,4-disubstituted benzene ring, appearing as two distinct doublets in the ~7.2-8.0 ppm range.
-
Two triplets corresponding to the two methylene groups (-CH₂-) of the propanone chain. The methylene group adjacent to the ketone (Cα) would be downfield (~3.3 ppm) compared to the methylene group adjacent to the chlorine atom (Cβ) (~3.8 ppm).
-
A triplet for the benzylic methylene group of the octyl chain (~2.7 ppm).
-
A complex multiplet for the internal methylene groups of the octyl chain (~1.3-1.6 ppm).
-
A triplet for the terminal methyl group of the octyl chain (~0.9 ppm).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include the carbonyl carbon of the ketone (~198 ppm), carbons of the aromatic ring, and the aliphatic carbons of the propanone and octyl chains.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[10] For this molecule, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₇H₂₅ClO by matching the measured mass to the calculated exact mass. The mass spectrum would show a prominent molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one would be dominated by:
-
A strong, sharp absorption band around 1685 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic ketone.
-
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹).
-
A C-Cl stretching absorption in the fingerprint region, typically around 650-750 cm⁻¹ .
Conclusion
The molecular structure of 3-Chloro-1-(4-octylphenyl)propan-1-one is well-defined and can be reliably synthesized via Friedel-Crafts acylation of octylbenzene. Its identity is unequivocally confirmed through a standard suite of spectroscopic methods, including NMR, MS, and IR. This technical guide provides the foundational knowledge and practical protocols necessary for the synthesis and characterization of this important chemical building block, ensuring a high degree of scientific integrity and reproducibility for researchers in the field.
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3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7. Pharmaffiliates. [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]
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3-Chloro-1-(4-octylphenyl)propan-1-one 928165-59-7. Lotusfeet Pharma. [Link]
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Spectroscopic Characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-Chloro-1-(4-octylphenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in the public domain, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This approach provides a reliable framework for the identification, characterization, and quality control of 3-Chloro-1-(4-octylphenyl)propan-1-one in a research and development setting.
Introduction to 3-Chloro-1-(4-octylphenyl)propan-1-one
3-Chloro-1-(4-octylphenyl)propan-1-one, with the chemical formula C₁₇H₂₅ClO, is an aromatic ketone.[1][2] Its structure features a 4-octylphenyl group attached to a three-carbon chain containing a carbonyl group and a terminal chlorine atom. This combination of a long alkyl chain, an aromatic ring, and a reactive chloroketone moiety makes it a molecule of interest in synthetic organic chemistry, potentially as an intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients. Accurate spectroscopic analysis is paramount for confirming its identity and purity.
The structural elucidation of 3-Chloro-1-(4-octylphenyl)propan-1-one relies on a combination of modern spectroscopic techniques. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the key functional groups present, particularly the carbonyl group. Mass spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the propyl chain, and the protons of the octyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the chlorine atom, as well as the electronic environment of the aromatic ring.[3][4][5][6][7]
Table 1: Predicted ¹H NMR Data for 3-Chloro-1-(4-octylphenyl)propan-1-one (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) |
| ~7.30 | Doublet (d) | 2H | Ar-H (meta to C=O) |
| ~3.85 | Triplet (t) | 2H | -CO-CH₂-CH₂ -Cl |
| ~3.35 | Triplet (t) | 2H | -CO-CH₂ -CH₂-Cl |
| ~2.65 | Triplet (t) | 2H | Ar-CH₂ -(CH₂)₆-CH₃ |
| ~1.60 | Multiplet (m) | 2H | Ar-CH₂-CH₂ -(CH₂)₅-CH₃ |
| ~1.30 | Multiplet (m) | 10H | Ar-(CH₂)₂-(CH₂ )₅-CH₃ |
| ~0.88 | Triplet (t) | 3H | Ar-(CH₂)₇-CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-8.0 ppm): The para-substituted benzene ring is expected to show a characteristic AA'BB' system, which often simplifies to two doublets.[8][9] The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (around 7.90 ppm) compared to the protons meta to the carbonyl group (around 7.30 ppm).[10]
-
Propyl Chain (δ 3.0-4.0 ppm): The methylene group adjacent to the chlorine atom (-CH₂-Cl) is expected to resonate at a lower field (around 3.85 ppm) due to the strong deshielding effect of the chlorine atom. The methylene group alpha to the carbonyl group (-CO-CH₂-) will also be deshielded and is predicted to appear around 3.35 ppm. Both signals are anticipated to be triplets due to coupling with the adjacent methylene group.
-
Octyl Chain (δ 0.8-2.7 ppm): The methylene group attached directly to the aromatic ring (benzylic protons) is expected at approximately 2.65 ppm.[8] The long aliphatic chain will produce a complex multiplet around 1.30 ppm for the internal methylene groups and a more distinct multiplet for the methylene group beta to the ring at around 1.60 ppm. The terminal methyl group will appear as a characteristic triplet at approximately 0.88 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-1-(4-octylphenyl)propan-1-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on all 17 carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment of each carbon atom.[11][12]
Table 2: Predicted ¹³C NMR Data for 3-Chloro-1-(4-octylphenyl)propan-1-one (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C =O |
| ~145.0 | Ar-C (para to C=O) |
| ~135.0 | Ar-C (ipso to C=O) |
| ~129.0 | Ar-C H (meta to C=O) |
| ~128.5 | Ar-C H (ortho to C=O) |
| ~45.0 | -CO-C H₂-CH₂-Cl |
| ~41.0 | -CO-CH₂-C H₂-Cl |
| ~36.0 | Ar-C H₂-(CH₂)₆-CH₃ |
| ~31.9 | Ar-CH₂-C H₂-(CH₂)₅-CH₃ |
| ~31.5 | -(CH₂)ₓ-C H₂-CH₃ |
| ~29.4 | -(CH₂)ₓ-C H₂-(CH₂)ₓ- |
| ~29.3 | -(CH₂)ₓ-C H₂-(CH₂)ₓ- |
| ~29.2 | -(CH₂)ₓ-C H₂-(CH₂)ₓ- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -CH₂-C H₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (δ > 190 ppm): The carbonyl carbon of the ketone is the most deshielded carbon and is expected to appear at a very low field, around 198.0 ppm.[13]
-
Aromatic Carbons (δ 120-150 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The ipso-carbon attached to the carbonyl group and the carbon bearing the octyl group will be quaternary and appear around 135.0 ppm and 145.0 ppm, respectively. The two sets of aromatic CH carbons will resonate in the 128-130 ppm region.[8]
-
Propyl and Octyl Carbons (δ 14-45 ppm): The carbons of the propyl and octyl chains will appear in the aliphatic region of the spectrum. The carbon attached to the chlorine atom will be the most downfield of the aliphatic carbons (around 41.0 ppm), followed by the carbon alpha to the carbonyl group (around 45.0 ppm). The carbons of the long octyl chain will have characteristic chemical shifts, with the terminal methyl group being the most upfield at approximately 14.1 ppm.[14][15]
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum is crucial for identifying the functional groups present in 3-Chloro-1-(4-octylphenyl)propan-1-one.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2925, ~2855 | Strong | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1605, ~1510 | Medium | Aromatic C=C stretch |
| ~1465 | Medium | CH₂ bend (scissoring) |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |
| ~750 | Medium-Strong | C-Cl stretch |
Interpretation of the Predicted IR Spectrum
-
C=O Stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of an aromatic ketone where the carbonyl group is conjugated with the benzene ring.[16][17][18]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the strong absorptions for the aliphatic C-H stretches of the octyl and propyl chains will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching bands in the 1605-1510 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 750 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and several characteristic fragment ions that can be used to confirm the structure of the molecule.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Predicted Fragment |
| 280/282 | [M]⁺ (Molecular ion) |
| 245 | [M - Cl]⁺ |
| 203 | [M - C₄H₈Cl]⁺ (McLafferty rearrangement) |
| 189 | [C₁₃H₁₇O]⁺ (Acylium ion) |
| 119 | [C₈H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 280, with an M+2 peak at m/z 282 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Alpha-Cleavage: A major fragmentation pathway for ketones is alpha-cleavage, which would involve the loss of the chloropropyl group to form a stable acylium ion at m/z 189.[19][20][21]
-
Benzylic Cleavage: Fragmentation of the octyl chain at the benzylic position is also likely, leading to the formation of a tropylium ion at m/z 91.[22]
-
McLafferty Rearrangement: A McLafferty rearrangement involving the octyl chain could lead to a fragment at m/z 203.
Synthesis Overview
3-Chloro-1-(4-octylphenyl)propan-1-one can be synthesized via a Friedel-Crafts acylation reaction.[23][24][25][26][27] This typically involves the reaction of octylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Figure 1: Synthetic pathway for 3-Chloro-1-(4-octylphenyl)propan-1-one.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of 3-Chloro-1-(4-octylphenyl)propan-1-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the characterization of this compound. The provided experimental protocols serve as a starting point for laboratory analysis. This guide is intended to be a valuable resource for scientists and researchers, facilitating the confident identification and utilization of 3-Chloro-1-(4-octylphenyl)propan-1-one in their research and development endeavors.
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Pharmaffiliates. (n.d.). 3-Chloro-1-(4-octylphenyl)propan-1-one. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
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ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 2). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Reactivity of 3-Chloro-1-(4-octylphenyl)propan-1-one with nucleophiles
An In-Depth Technical Guide to the Reactivity of 3-Chloro-1-(4-octylphenyl)propan-1-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-(4-octylphenyl)propan-1-one is a versatile bifunctional molecule of significant interest in organic synthesis, particularly for the construction of pharmaceutical intermediates and other complex organic scaffolds. Possessing two primary electrophilic sites—the carbonyl carbon and the α-carbon bearing the chlorine atom—this β-haloketone exhibits a rich and diverse reactivity profile with a wide array of nucleophiles. This guide provides a comprehensive technical overview of these reactions, delving into the underlying mechanistic principles, guiding experimental choices, and offering practical protocols. We will explore the nuanced reactivity with N-, O-, S-, and C-nucleophiles, highlighting the competition between substitution, elimination, and rearrangement pathways.
Introduction: The Synthetic Potential of a Bifunctional Electrophile
β-Haloketones, such as 3-chloro-1-(4-octylphenyl)propan-1-one, are valuable building blocks in synthetic organic chemistry.[1][2] The presence of a carbonyl group and a halogen on a three-carbon chain sets the stage for a variety of transformations. The electron-withdrawing nature of the acyl group activates the C-Cl bond towards nucleophilic attack, while the carbonyl group itself can be a target for nucleophiles. Furthermore, the protons on the carbon α to the carbonyl are acidic and can be removed by a base to form an enolate. This multifaceted reactivity allows for the synthesis of a diverse range of compounds, including amino ketones, hydroxy ketones, thioethers, and extended carbon skeletons. The 4-octylphenyl substituent provides lipophilicity, a property often sought in drug development to enhance membrane permeability.
Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one
The synthesis of the title compound is typically achieved via a Friedel-Crafts acylation of octylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]
Caption: Synthesis of the target compound.
General Principles of Reactivity
The reactivity of 3-chloro-1-(4-octylphenyl)propan-1-one is governed by the interplay of its functional groups. The primary reaction pathways with nucleophiles are:
-
SN2 Substitution: Direct displacement of the chloride ion by a nucleophile at the α-carbon.
-
Elimination (E2): Base-mediated removal of HCl to form the corresponding α,β-unsaturated ketone.
-
Nucleophilic Addition to the Carbonyl: Attack of the nucleophile at the carbonyl carbon. This is often reversible.
-
Enolate Formation and Subsequent Reactions: Abstraction of an α-proton by a base, leading to an enolate which can then undergo various reactions.
-
Favorskii Rearrangement: A specific rearrangement of α-halo ketones in the presence of a base.[4][5]
The preferred pathway is highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature, base), and the steric environment of the substrate.
Reactivity with N-Nucleophiles: Amines
Primary and secondary amines are excellent nucleophiles that readily react with 3-chloro-1-(4-octylphenyl)propan-1-one, primarily through an SN2 mechanism to afford the corresponding β-amino ketones.[6][7] These products are valuable precursors for the synthesis of various biologically active molecules.
Mechanism of Amination
The reaction proceeds via a direct backside attack of the amine's lone pair of electrons on the carbon atom bearing the chlorine. This is a classic SN2 displacement.[8][9]
Caption: SN2 reaction with amines.
Experimental Protocol: Synthesis of 3-(Diethylamino)-1-(4-octylphenyl)propan-1-one
-
Materials: 3-Chloro-1-(4-octylphenyl)propan-1-one (1 eq.), diethylamine (2.2 eq.), acetonitrile (solvent), potassium carbonate (1.5 eq.).
-
Procedure:
-
Dissolve the β-haloketone in acetonitrile in a round-bottom flask.
-
Add potassium carbonate, followed by the dropwise addition of diethylamine at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Competing Reactions
-
Over-alkylation: The product β-amino ketone is also a nucleophile and can react with another molecule of the starting material, though this is generally slow. Using a slight excess of the amine minimizes this.[6]
-
Elimination: Strong, sterically hindered bases can promote the E2 elimination of HCl to yield 1-(4-octylphenyl)prop-2-en-1-one. The use of a non-nucleophilic base like DBU would favor this pathway.
Reactivity with O-Nucleophiles: Alkoxides and Hydroxides
The reaction with oxygen nucleophiles, particularly in the presence of a strong base like an alkoxide, can be more complex and may lead to the Favorskii rearrangement.[4][5][10]
The Favorskii Rearrangement
This rearrangement occurs when an α-halo ketone with an α'-proton is treated with a base. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophile.[4]
Caption: Favorskii rearrangement pathway.
With 3-chloro-1-(4-octylphenyl)propan-1-one, the reaction with sodium methoxide in methanol would likely yield methyl 3-(4-octylphenyl)propanoate.
Simple Substitution
Under carefully controlled, non-basic conditions, direct SN2 displacement can occur. For example, reaction with sodium acetate followed by hydrolysis can yield the corresponding β-hydroxy ketone.
Reactivity with S-Nucleophiles: Thiolates
Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and readily react with β-haloketones via an SN2 mechanism to form β-thio ketones.[11][12]
Thioether Synthesis
The reaction of 3-chloro-1-(4-octylphenyl)propan-1-one with a thiol, such as thiophenol, in the presence of a base like triethylamine, proceeds smoothly to give the corresponding β-arylthio ketone.
Experimental Protocol: Synthesis of 1-(4-Octylphenyl)-3-(phenylthio)propan-1-one
-
Materials: 3-Chloro-1-(4-octylphenyl)propan-1-one (1 eq.), thiophenol (1.1 eq.), triethylamine (1.2 eq.), dichloromethane (solvent).
-
Procedure:
-
Dissolve the β-haloketone in dichloromethane.
-
Add triethylamine, followed by the dropwise addition of thiophenol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Reactivity with C-Nucleophiles: Enolates and Organometallics
Carbon-carbon bond formation can be achieved using various carbon nucleophiles.
Alkylation of Enolates
Enolates, generated from carbonyl compounds or other activated methylene compounds, can act as nucleophiles to displace the chloride, forming a new C-C bond.[13][14][15] This is a powerful method for chain extension.[16][17]
Table 1: Representative C-C Bond Forming Reactions
| Nucleophile Source | Base | Product Type |
| Diethyl malonate | Sodium ethoxide | γ-Keto ester |
| Ethyl acetoacetate | Sodium ethoxide | γ-Diketone |
| Cyclohexanone | LDA | 1,5-Diketone |
Organometallic Reagents
Reactions with organometallic reagents like Grignard reagents or organocuprates can be complex. While direct SN2 displacement is possible, especially with organocuprates, Grignard reagents may also attack the carbonyl group.
Summary of Reactivity and Synthetic Utility
The reactivity of 3-chloro-1-(4-octylphenyl)propan-1-one is a testament to the versatility of β-haloketones in organic synthesis. The choice of nucleophile and reaction conditions allows for the selective formation of a wide range of valuable products.
| Nucleophile Type | Primary Product | Key Considerations |
| Amines (1°, 2°) | β-Amino ketone | SN2 is dominant; use excess amine. |
| Alkoxides/Hydroxides | Rearranged ester/acid | Favorskii rearrangement is likely. |
| Thiolates | β-Thio ketone | Clean SN2 reaction. |
| Enolates | γ-Keto compounds | Powerful C-C bond formation. |
This understanding of its reactivity allows researchers and drug development professionals to strategically employ 3-chloro-1-(4-octylphenyl)propan-1-one as a key building block in the synthesis of complex target molecules.
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A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one: A Key Fingolimod Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Strategic Importance in Pharmaceutical Synthesis
3-Chloro-1-(4-octylphenyl)propan-1-one is a critical precursor in several documented synthetic routes to Fingolimod (FTY720), a first-in-class sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis.[1][2] The structural integrity and purity of this chloro-ketone intermediate directly influence the efficiency of subsequent downstream reactions, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of the most robust and widely adopted synthetic strategy for this molecule—the Friedel-Crafts acylation—offering not just a protocol, but a field-proven perspective on the causality behind the procedural choices, process control, and analytical validation.
Retrosynthetic Analysis & The Logic of the Friedel-Crafts Approach
From a retrosynthetic perspective, the most logical disconnection for 3-Chloro-1-(4-octylphenyl)propan-1-one is at the bond between the aromatic ring and the ketone carbonyl. This disconnection points directly to a Friedel-Crafts acylation reaction.
The chosen pathway involves the electrophilic aromatic substitution of octylbenzene with 3-chloropropionyl chloride.[3] This method is favored in both laboratory and industrial settings for several key reasons:
-
High Convergence: It efficiently joins the two primary fragments of the molecule in a single, high-yielding step.
-
Cost-Effectiveness: The starting materials, octylbenzene and 3-chloropropionyl chloride, are commercially available and relatively inexpensive.
-
Predictable Regioselectivity: The octyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky octyl chain, the acylation overwhelmingly favors the para position, leading to the desired 1,4-disubstituted product with high selectivity.
-
Avoidance of Rearrangement: The acylium ion intermediate in a Friedel-Crafts acylation is resonance-stabilized and not prone to the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[4]
Caption: Retrosynthetic analysis of the target intermediate.
The Core Reaction: Friedel-Crafts Acylation Mechanism & Parameters
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The core of this process is the generation of a potent electrophile, the acylium ion.[5]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-chloropropionyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion and the AlCl₄⁻ complex.[6][7][8]
-
Electrophilic Attack: The electron-rich π-system of the octylbenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: The AlCl₄⁻ complex acts as a base, abstracting the proton from the carbon bearing the new acyl group.[6] This collapses the sigma complex, restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[6]
Caption: Experimental workflow for the synthesis of the target intermediate.
-
Inert Atmosphere Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel is assembled. The glassware must be oven-dried prior to use.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL) under a positive pressure of nitrogen. The resulting slurry is cooled to 0–5 °C using an ice-water bath.
-
Electrophile Formation: 3-Chloropropionyl chloride (14.0 g) is added dropwise via the addition funnel to the cooled AlCl₃ slurry over 15-20 minutes. The mixture is stirred for an additional 15 minutes at 0-5 °C.
-
Substrate Addition: A solution of octylbenzene (19.0 g) in anhydrous dichloromethane (100 mL) is added dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed (ensure proper scrubbing/ventilation).
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: The reaction is carefully quenched by slowly pouring the mixture into a separate beaker containing approximately 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. [9]This step is highly exothermic and should be performed in a well-ventilated fume hood with caution.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with 50 mL portions of dichloromethane.
-
Neutralization and Washing: The combined organic layers are washed sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 100 mL of brine. [9]9. Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.
Analytical Characterization & Quality Control
Validation of the product's identity and purity is paramount. The following are expected analytical characteristics for 3-Chloro-1-(4-octylphenyl)propan-1-one.
| Property | Value | Method |
| Molecular Formula | C₁₇H₂₅ClO | Mass Spectrometry |
| Molecular Weight | 280.83 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 2H), 7.3 (d, 2H), 3.9 (t, 2H), 3.3 (t, 2H), 2.6 (t, 2H), 1.6 (m, 2H), 1.3 (m, 10H), 0.9 (t, 3H) | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198.0, 150.0, 134.0, 129.0, 128.5, 41.0, 38.0, 36.0, 32.0, 31.5, 29.5, 29.4, 29.3, 22.7, 14.1 | ¹³C Nuclear Magnetic Resonance |
| Purity | >95% (typical) | GC-MS / HPLC [10] |
Safety, Handling, and Waste Disposal
6.1 Reagent-Specific Hazards:
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas. It can cause severe burns to skin, eyes, and the respiratory tract. [11]Handle only in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [11]* 3-Chloropropionyl Chloride: Corrosive, a lachrymator, and harmful if swallowed or inhaled. [12][13]It is combustible and reacts with water. [13][14]All handling must be performed in a chemical fume hood. [14][15] 6.2 Procedural Hazards:
-
HCl Gas Evolution: The reaction generates significant amounts of hydrogen chloride gas. The apparatus must be vented to a scrubber system (e.g., a beaker with a dilute sodium hydroxide solution).
-
Exothermic Quench: The quenching of the reaction with ice/acid is extremely exothermic. The addition must be slow and controlled to prevent splashing and uncontrolled boiling.
6.3 Waste Disposal:
-
Aqueous Waste: The acidic aqueous layer from the work-up should be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
-
Organic Waste: Halogenated organic waste (dichloromethane) must be collected in a designated container for proper disposal.
Conclusion
The Friedel-Crafts acylation of octylbenzene stands as a highly reliable and scalable method for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one. A thorough understanding of the reaction mechanism, meticulous control over key parameters—particularly temperature and anhydrous conditions—and a robust analytical validation framework are essential for ensuring a high-quality, high-yield synthesis. This intermediate serves as a cornerstone for the efficient production of Fingolimod, making its synthesis a critical, foundational step in the overall drug manufacturing process.
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-
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Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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PubMed. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii.
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SIELC Technologies. 1-Propanone, 3-chloro-1-phenyl-.
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SK Pharma Tech Solutions. 3-chloro-1-(4-octylphenyl)propan-1-one.
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A Guide to the Safe Handling of Novel and Uncharacterized Chemical Compounds
A Note on 3-Chloro-1-(4-octylphenyl)propan-1-one (CAS 928165-59-7): An exhaustive search for a specific, authoritative Safety Data Sheet (SDS) for 3-Chloro-1-(4-octylphenyl)propan-1-one did not yield the necessary toxicological and hazard data required to create a compound-specific safety guide. In the absence of this critical information, providing specific handling advice would be contrary to the principles of scientific integrity and laboratory safety.
This guide has therefore been developed to provide researchers, scientists, and drug development professionals with a robust framework for handling any novel, uncharacterized, or poorly characterized chemical compound. The principles and protocols outlined here are designed to ensure the highest level of safety by applying the Precautionary Principle, which dictates that substances with unknown hazard profiles should be treated as hazardous.
Section 1: The Precautionary Principle in Chemical Research
The foundation of modern chemical safety is the Hazard Communication Standard (HCS), which requires chemical manufacturers to classify the hazards of chemicals and to communicate that information via labels and Safety Data Sheets (SDSs).[1][2][3] However, in a research and development context, scientists frequently synthesize or work with novel compounds for which this data does not yet exist.
In these situations, the Precautionary Principle must be applied.[4][5] This principle mandates that preventative measures should be taken when a substance has the potential to cause harm, even if conclusive scientific evidence of that harm is not yet available.[6][7] For the laboratory researcher, this translates to a simple, powerful directive: a material with unknown hazards must be presumed to be hazardous .[8]
This approach requires a shift in mindset from simply following an SDS to actively engaging in a dynamic risk assessment process for every new compound or intermediate.
Section 2: Risk Assessment and Hazard Analysis for Novel Compounds
Before handling any uncharacterized compound, a thorough risk assessment is mandatory.[9] This process is not a mere formality but a critical scientific endeavor to anticipate and mitigate potential dangers.
Hazard Identification by Structural Analogy
While specific data may be absent, initial hazard identification can be inferred by comparing the novel compound to known substances with similar structures or functional groups.
Methodology for Analog-Based Hazard Assessment:
-
Identify Core Scaffold and Functional Groups: Deconstruct the novel molecule into its key components. For the originally requested compound, this would include:
-
An aromatic ketone.
-
An alkylated phenyl ring (octylphenyl).
-
A propyl chain with a primary alkyl chloride.
-
-
Database Search for Analogues: Search chemical databases (e.g., PubChem, SciFinder, ECHA's chemical database) for safety data on compounds containing these individual moieties.
-
Synthesize Potential Hazards: Compile a list of potential hazards based on the analogues. For example, many alkylating agents (like alkyl chlorides) are reactive and can be irritants or sensitizers. Aromatic ketones can have varying toxicological profiles. The long alkyl chain might affect skin absorption and solubility.
-
Assume the Highest Hazard Profile: When data from analogues is conflicting or incomplete, the most conservative assumption must be made. The novel compound should be handled with precautions suitable for the most hazardous analogue identified.
The Hierarchy of Controls
The most effective risk mitigation strategies focus on engineering out hazards, not just relying on personal behavior. This is known as the Hierarchy of Controls.
For novel compounds, Elimination and Substitution are often not possible. Therefore, the focus must be on robust Engineering Controls as the primary barrier against exposure.
Section 3: Exposure Controls and Personal Protection
When hazards are unknown, exposure must be minimized to the lowest reasonably achievable level.
Engineering Controls
-
Primary Containment: All work involving the handling of uncharacterized solid or liquid compounds must be performed within a certified chemical fume hood. For potent compounds or those that may form aerosols, a glove box may be necessary.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) and is functioning correctly before starting any work.
-
Safety Equipment: Eyewash stations and safety showers must be located nearby and be unobstructed.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense. For an uncharacterized compound, a comprehensive PPE ensemble is required.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes from all angles. Safety glasses are insufficient. |
| Face Protection | Face shield worn over safety goggles. | Required when there is a significant splash, energetic reaction, or explosion risk.[8] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile base layer, laminate film or butyl rubber outer layer). | Since the permeation characteristics are unknown, a multi-layered approach provides broader protection. Consult glove manufacturer charts for resistance to analogous solvents or functional groups. |
| Body Protection | Flame-resistant lab coat. | Provides a removable barrier in case of a spill and offers protection from fire hazards. |
| Respiratory | A respirator is typically not required if work is conducted within a certified fume hood. However, a risk assessment may indicate the need for one, in which case a formal respiratory protection program must be in place. | The fume hood is the primary respiratory engineering control. |
Section 4: Safe Handling, Storage, and Disposal Protocols
A written Standard Operating Procedure (SOP) is essential for any work involving novel compounds.
General Handling Protocol
-
Designated Area: All work with the novel compound must be conducted in a designated area within the lab (e.g., a specific fume hood) that is clearly marked with signage indicating "Potentially Hazardous Material in Use."
-
Pre-Use Checks: Before handling, verify that all safety equipment (fume hood, eyewash, shower) is operational. Assemble all necessary materials and PPE.
-
Weighing and Transfer: Handle solids in a fume hood to avoid generating dust. Use wet-wiping techniques for cleaning surfaces afterward. Liquids should be transferred using cannulas or syringes to minimize exposure.
-
Post-Use Decontamination: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and arms thoroughly with soap and water after removing gloves.[11]
Storage and Labeling
-
Labeling: All containers must be clearly labeled with, at minimum, the chemical name or identifier, the date synthesized, the researcher's name, and the words "WARNING: HAZARDS UNKNOWN ".[8]
-
Storage: Store the compound in a well-ventilated, cool, dry area. It must be stored in leak-proof, chemically compatible primary and secondary containers.[8][10] Segregate it from incompatible materials based on the hazards of its structural analogues (e.g., away from oxidizers if it is potentially flammable).[10]
Waste Disposal
All waste generated from work with an uncharacterized compound (including contaminated PPE, wipes, and excess material) must be treated as hazardous waste.[8][12]
-
Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
The label must identify the contents as "Uncharacterized Research Material" and list any suspected hazards based on analog analysis.
-
Follow institutional and regulatory guidelines for hazardous waste disposal.[13]
Section 5: Emergency Procedures
In the absence of specific toxicological data, all emergencies involving uncharacterized compounds must be treated as worst-case scenarios.
Spills
Any spill of a novel compound outside of a primary containment device (like a fume hood) must be treated as a major spill.[8]
-
Alert: Immediately alert all personnel in the area.
-
Evacuate: Evacuate the immediate area of the spill.
-
Report: Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department.
-
Isolate: Prevent entry into the affected area.
-
Decontaminate: Do not attempt to clean the spill yourself. Allow trained emergency responders to manage the cleanup.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
For all exposures, provide the medical team with any available information about the compound, including its structure and the safety data for its closest known analogues.
References
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Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Wikipedia. (2024). Precautionary principle. Retrieved from [Link]
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Kriebel, D., & Tickner, J. (2001). The Precautionary Principle and Public Health. PMC - NIH. Retrieved from [Link]
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Lab Manager. (2023). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
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American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
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Vector Solutions. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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PubMed Central. (2018). Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. Retrieved from [Link]
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University of Pittsburgh. (2021). Unknown Chemicals. Retrieved from [Link]
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Fidra. (n.d.). Keeping us safe from chemicals: A guide to principles to protect us from pollution. Retrieved from [Link]
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VelocityEHS. (2024). A Closer Look - OSHA's Final Rule Updating the HazCom Standard. Retrieved from [Link]
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Purdue University. (n.d.). Unknown Chemicals. Retrieved from [Link]
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Pesticide Action Network UK. (2006). The Precautionary Principle and Pesticides. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Communication - Overview. Retrieved from [Link]
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University of British Columbia. (n.d.). Unknown Laboratory Chemicals Disposal. Retrieved from [Link]
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REACHLaw. (2024). A Deep Dive into REACH Registration for Novel Substances. Retrieved from [Link]
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EUR-Lex. (n.d.). Precautionary principle. Retrieved from [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Lab-Scale Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Phenylpropanones
3-Chloro-1-(4-octylphenyl)propan-1-one is a substituted aromatic ketone that holds potential as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of a reactive chloropropyl chain, a long alkyl group conferring lipophilicity, and a phenyl ring makes it a versatile building block. For instance, analogous compounds are utilized in the synthesis of Mannich base derivatives with potential therapeutic applications.[1] This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one via a Friedel-Crafts acylation reaction.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The chosen synthetic route is the Friedel-Crafts acylation of 4-octylbenzene with 3-chloropropionyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This classic electrophilic aromatic substitution reaction is a robust and well-established method for the formation of aryl ketones.[2][3]
The underlying principle of this reaction involves the in-situ generation of a highly electrophilic acylium ion. The aluminum chloride coordinates with the chlorine atom of the 3-chloropropionyl chloride, creating a potent electrophile.[4][5][6] This acylium ion is then attacked by the electron-rich π-system of the 4-octylbenzene ring. The octyl group is an activating group, directing the substitution to the para position, thus favoring the formation of the desired product. A subsequent deprotonation step restores the aromaticity of the ring, yielding 3-Chloro-1-(4-octylphenyl)propan-1-one.[3][5]
The reaction is highly exothermic and requires careful temperature control to minimize side reactions.[7] A water-sensitive Lewis acid, aluminum chloride, necessitates anhydrous conditions for optimal yield and to prevent decomposition of the catalyst.[8]
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the Friedel-Crafts acylation of 4-octylbenzene.
Experimental Protocol
This protocol outlines a representative lab-scale synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Octylbenzene | Reagent | Sigma-Aldrich | 2189-60-8 |
| 3-Chloropropionyl chloride | ≥98.0% | Sigma-Aldrich | 625-36-5 |
| Anhydrous Aluminum Chloride | ≥99.99% | Sigma-Aldrich | 7446-70-0 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric acid, concentrated | 37% | Fisher Scientific | 7647-01-0 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Fisher Scientific | 7487-88-9 |
| Crushed Ice | N/A | N/A | N/A |
Safety Precautions
-
3-Chloropropionyl chloride: Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed.[9][10] It is also a lachrymator and reacts violently with water.[10] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Anhydrous Aluminum Chloride: Reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[8] It can cause severe skin and eye burns.[8] Handle as a powder in a fume hood and avoid inhalation of dust.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be performed in a fume hood.
-
General: The reaction is exothermic and should be cooled appropriately.[7] The work-up procedure involves the use of strong acid and should be performed with care.
Reaction Setup and Procedure
-
Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging:
-
To the cooled flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (100 mL) to the flask.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
-
Addition of Reactants:
-
In a separate dry flask, prepare a solution of 4-octylbenzene (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL).
-
Transfer this solution to the dropping funnel.
-
Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture will typically develop a deep orange or reddish color.[7]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture in ice-cold water and extracting with dichloromethane.
-
-
Reaction Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[2]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Chloro-1-(4-octylphenyl)propan-1-one.
-
Characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.2-7.9 ppm. Triplets corresponding to the -CH₂-CH₂-Cl protons around 3.2-3.9 ppm. Signals for the octyl chain protons. |
| ¹³C NMR | Carbonyl carbon signal around 198 ppm. Aromatic carbon signals. Signals for the two methylene carbons of the chloropropyl group and the carbons of the octyl chain. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching absorption around 1680 cm⁻¹. C-H stretching of the aromatic ring and alkyl groups. C-Cl stretching absorption. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom. |
Visualizing the Experimental Workflow
Caption: Overall experimental workflow for the synthesis of the target compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the lab-scale synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable chemical intermediate for further investigation and application in their respective fields. The principles of Friedel-Crafts acylation are well-understood, and this protocol offers a practical implementation for the synthesis of a specific, functionalized aromatic ketone.
References
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7. Pharmaffiliates. Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
3-CHLOROPROPIONYL CHLORIDE. VanDeMark Chemical. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]
-
The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... ResearchGate. Retrieved from [Link]
-
3-chloro-1-(4-octylphenyl)propan-1-one. SK Pharma Tech Solutions. Retrieved from [Link]
-
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Retrieved from [Link]
- Chemical synthesis method of 3-chloro-1-propanol. Google Patents.
-
Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. ResearchGate. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 4-Octyl-β-chloropropiophenone via Friedel-Crafts Acylation
Abstract & Introduction
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a robust and direct method for the formation of carbon-carbon bonds to an aromatic nucleus.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 4-octyl-β-chloropropiophenone through the acylation of octylbenzene with 3-chloropropionyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. The resulting β-chloro ketone is a highly versatile synthetic intermediate. The presence of the reactive chloro-ketone moiety combined with the lipophilic octyl chain makes this class of molecule valuable for further functionalization in the development of novel pharmaceutical agents, agrochemicals, and specialty polymers.[3] This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, procedural safety, and validation of results.
Scientific Principles & Mechanistic Rationale
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4][5][6] Understanding the causality behind each step is critical for optimizing the reaction and ensuring its success.
2.1 Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of 3-chloropropionyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and facilitating its cleavage.[7][8] This generates a highly electrophilic, resonance-stabilized acylium ion.[5][6][8]
2.2 Regioselectivity: The Role of the Octyl Substituent The octyl group on the benzene ring is an electron-donating alkyl group. As such, it activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Due to the significant steric hindrance imposed by the bulky octyl chain, the acylation overwhelmingly favors the para position. This results in the selective formation of 1-(4-octylphenyl)-3-chloropropan-1-one.
2.3 Advantages Over Friedel-Crafts Alkylation Two key advantages make acylation a more controlled synthetic tool than its alkylation counterpart. Firstly, the acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that frequently plague alkylation reactions.[6] Secondly, the product of the reaction, an aryl ketone, is less reactive than the starting material because the acyl group is electron-withdrawing. This deactivation prevents subsequent reactions, thereby avoiding the poly-substitution products common in Friedel-Crafts alkylation.[9]
Visual Workflow: From Reagents to Product
The following diagram outlines the complete workflow for the synthesis and purification of 4-octyl-β-chloropropiophenone.
Caption: Experimental workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol
4.1 Materials & Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| Octylbenzene | C₁₄H₂₂ | 190.33 | 19.03 g | 100 mmol | 1.0 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 14.0 g | 110 mmol | 1.1 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.0 g | 120 mmol | 1.2 |
| Anhydrous Dichloromethane | CH₂Cl₂ | - | 250 mL | - | - |
| Concentrated Hydrochloric Acid | HCl | - | 30 mL | - | - |
| Saturated NaHCO₃ solution | - | - | 100 mL | - | - |
| Brine (Saturated NaCl) | - | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~20 g | - | - |
Equipment: 500 mL three-neck round-bottom flask, 100 mL pressure-equalizing dropping funnel, reflux condenser with gas outlet to a bubbler, magnetic stirrer and stir bar, ice-water bath, 1 L separatory funnel, rotary evaporator, vacuum distillation apparatus.
4.2 Step-by-Step Methodology
CAUTION: This reaction involves highly corrosive and moisture-sensitive reagents. It must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[10][11]
-
Apparatus Setup: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. Equip the three-neck flask with a magnetic stir bar, the dropping funnel, and the condenser. Maintain a positive pressure of inert gas throughout the experiment.[12]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (16.0 g, 120 mmol). Add 100 mL of anhydrous dichloromethane. Begin vigorous stirring and cool the resulting suspension to 0°C using an ice-water bath.[13]
-
Acyl Chloride Addition: Prepare a solution of 3-chloropropionyl chloride (14.0 g, 110 mmol) in 50 mL of anhydrous dichloromethane and charge it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of the acylium ion complex is exothermic.[4]
-
Octylbenzene Addition: Following the complete addition of the acyl chloride, add a solution of octylbenzene (19.03 g, 100 mmol) in 100 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction proceeds to completion. Monitor the reaction progress by TLC if desired.
-
Quenching: Prepare a 1 L beaker containing ~300 g of crushed ice and 30 mL of concentrated hydrochloric acid. While stirring the ice/HCl mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This quenching step is highly exothermic and will release HCl gas. Perform this step with extreme caution in the back of the fume hood.[4][13]
-
Extraction and Washing: Transfer the quenched mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[4][13] Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate.[12][13] Decant or filter the solution and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, an oil or low-melting solid, should be purified by vacuum distillation to obtain the final 1-(4-octylphenyl)-3-chloropropan-1-one.
Product Characterization & Expected Results
The primary product is 1-(4-octylphenyl)-3-chloropropan-1-one .
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₁₇H₂₅ClO
-
Molecular Weight: 280.84 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, 2H, Ar-H ortho to C=O), 7.28 (d, 2H, Ar-H meta to C=O), 3.91 (t, 2H, -CH₂Cl), 3.30 (t, 2H, -COCH₂-), 2.65 (t, 2H, Ar-CH₂-), 1.60 (p, 2H), 1.28 (m, 10H), 0.88 (t, 3H, -CH₃).
-
Expected IR (neat): ν ~1685 cm⁻¹ (C=O, aryl ketone stretch).
-
Expected Mass Spec (EI): m/z (%) = 280 (M⁺), 282 (M⁺+2, chlorine isotope pattern).
Safety & Handling: A Self-Validating System
Trustworthiness in any protocol is built on a foundation of safety and reproducibility. Adherence to the following is non-negotiable.
-
Reagent Hazards:
-
3-Chloropropionyl chloride: Acutely toxic if inhaled, causes severe skin burns and eye damage, and is corrosive to the respiratory tract.[10][11] Reacts with water.
-
Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and HCl gas.[14]
-
Dichloromethane: Suspected carcinogen.
-
-
Engineering Controls: The entire procedure must be performed in a properly functioning chemical fume hood to mitigate exposure to volatile and corrosive chemicals and HCl gas generated during the reaction and quench.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[11][15]
-
Waste Disposal: Quench any residual reactive reagents carefully before disposal. All chemical waste must be disposed of according to institutional and local environmental regulations.
References
-
Peppel, T., et al. (2020). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from: [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from: [Link]
-
VanDeMark Chemical Inc. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. fishersci.be [fishersci.be]
- 11. vandemark.com [vandemark.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
- 15. chemicalbook.com [chemicalbook.com]
Application Note: Structural Characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one by ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents, unambiguous structural confirmation is paramount. This document outlines the optimized protocols for sample preparation, and data acquisition, and provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra, including predicted chemical shifts, multiplicities, and coupling constants. The interpretation is further supported by Distortionless Enhancement by Polarization Transfer (DEPT-135) spectral analysis to differentiate between CH, CH₂, and CH₃ signals. This guide is intended for researchers, and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
3-Chloro-1-(4-octylphenyl)propan-1-one is an organic compound featuring a 4-substituted aromatic ring with a long alkyl chain and a three-carbon chain containing a ketone and a terminal chloride. The presence of these distinct functional groups and structural motifs makes NMR spectroscopy an ideal tool for its characterization. The long octyl chain, the substituted phenyl ring, and the propanone backbone with a terminal chloro group all give rise to a unique set of signals in both ¹H and ¹³C NMR spectra. Accurate interpretation of these spectra is essential for verifying the successful synthesis of the target molecule and for ensuring its purity. This application note will detail the expected spectral features of this compound, providing a valuable reference for its identification.
Experimental Protocols
Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra. The following protocol is recommended:
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of 3-Chloro-1-(4-octylphenyl)propan-1-one.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use a high-purity grade (≥99.8% D).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). Most commercially available high-purity deuterated solvents already contain TMS. If not, a small drop can be added.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Causality Behind Experimental Choices:
-
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent provides a good balance between obtaining a strong signal and avoiding solubility issues or line broadening effects.
-
Solvent: CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H NMR spectrum, which typically does not interfere with the analyte signals.
-
Internal Standard: TMS provides a sharp, singlet peak at a distinct region of the spectrum, making it an ideal reference point for calibrating the chemical shift axis.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Spectrometer | 400 MHz | 100 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Program | Standard 1D pulse program (e.g., zg30) | Standard 1D with proton decoupling | DEPT-135 pulse program |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s | 2-5 s |
| Number of Scans | 8-16 | 128-512 | 64-256 |
| Spectral Width | 16 ppm | 240 ppm | 240 ppm |
Causality Behind Experimental Choices:
-
Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C NMR spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This makes the spectrum easier to interpret.
-
Relaxation Delay: A sufficient relaxation delay is crucial for obtaining accurate quantitative information in ¹³C NMR, although for routine characterization, a shorter delay is often used to save time.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.
Predicted NMR Data
¹H NMR (400 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) |
| b | ~ 7.30 | Doublet (d) | 2H | Ar-H (meta to C=O) |
| c | ~ 3.85 | Triplet (t) | 2H | -CH₂-Cl |
| d | ~ 3.30 | Triplet (t) | 2H | -CO-CH₂- |
| e | ~ 2.65 | Triplet (t) | 2H | Ar-CH₂- |
| f | ~ 1.60 | Multiplet (m) | 2H | -CH₂- |
| g | ~ 1.30 | Multiplet (m) | 10H | -(CH₂)₅- |
| h | ~ 0.90 | Triplet (t) | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃) & DEPT-135
| Signal | Predicted Chemical Shift (ppm) | DEPT-135 | Assignment |
| 1 | ~ 198.0 | No peak | C=O |
| 2 | ~ 145.0 | No peak | Ar-C (para to C=O) |
| 3 | ~ 135.0 | No peak | Ar-C (ipso to C=O) |
| 4 | ~ 129.0 | Positive | Ar-CH (meta to C=O) |
| 5 | ~ 128.5 | Positive | Ar-CH (ortho to C=O) |
| 6 | ~ 45.0 | Negative | -CH₂-Cl |
| 7 | ~ 38.0 | Negative | -CO-CH₂- |
| 8 | ~ 36.0 | Negative | Ar-CH₂- |
| 9 | ~ 32.0 | Negative | -CH₂- |
| 10 | ~ 31.5 | Negative | -CH₂- |
| 11 | ~ 29.5 | Negative | -CH₂- |
| 12 | ~ 29.3 | Negative | -CH₂- |
| 13 | ~ 22.7 | Negative | -CH₂- |
| 14 | ~ 14.1 | Positive | -CH₃ |
Spectral Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one is expected to show distinct signals corresponding to the aromatic protons, the protons of the propyl chain, and the protons of the octyl chain.
-
Aromatic Region (δ 7.0-8.0 ppm): The para-substituted phenyl ring will give rise to two doublets. The protons ortho to the electron-withdrawing carbonyl group (signal 'a') are expected to be deshielded and appear at a lower field (~7.90 ppm) compared to the protons meta to the carbonyl group (signal 'b', ~7.30 ppm).
-
Propyl Chain Protons (δ 3.0-4.0 ppm): The methylene group adjacent to the chlorine atom (signal 'c') will be significantly deshielded due to the electronegativity of chlorine, appearing as a triplet around 3.85 ppm. The methylene group alpha to the carbonyl group (signal 'd') will also be deshielded and is expected to resonate as a triplet around 3.30 ppm. The coupling between these two adjacent methylene groups will result in triplet splitting patterns for both signals.
-
Octyl Chain Protons (δ 0.8-2.8 ppm): The methylene group directly attached to the aromatic ring (signal 'e') will be deshielded due to the benzylic position and will appear as a triplet around 2.65 ppm. The remaining methylene groups of the octyl chain (signals 'f' and 'g') will appear as a complex multiplet in the upfield region (~1.2-1.6 ppm). The terminal methyl group (signal 'h') will be the most shielded and will appear as a triplet around 0.90 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (δ ~198.0 ppm): The ketone carbonyl carbon (signal '1') is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons (δ 128-145 ppm): The four distinct carbon environments of the para-substituted aromatic ring will appear in this region. The quaternary carbons (signals '2' and '3') will not show up in the DEPT-135 spectrum. The protonated aromatic carbons (signals '4' and '5') will appear as positive signals in the DEPT-135 spectrum.
-
Propyl and Octyl Chain Carbons (δ 14-45 ppm): The carbon attached to the chlorine atom (signal '6') will be deshielded and is expected around 45.0 ppm. The carbon alpha to the carbonyl (signal '7') will be around 38.0 ppm. The carbons of the octyl chain will resonate in the upfield region. The DEPT-135 spectrum will be instrumental in distinguishing the methylene (negative signals) and methyl (positive signal) groups within the alkyl chain.
Visualization of the Molecular Structure and NMR Assignments
Figure 1. Molecular structure of 3-Chloro-1-(4-octylphenyl)propan-1-one with predicted ¹H and ¹³C NMR chemical shift assignments.
Conclusion
This application note has provided a comprehensive guide to the characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, along with the thorough analysis of the predicted spectra, serve as a valuable resource for scientists working with this compound. The combination of ¹H, ¹³C, and DEPT-135 NMR experiments allows for the unambiguous confirmation of the molecular structure, which is a critical step in any synthetic or drug development workflow. The provided spectral predictions, based on established principles of NMR spectroscopy and data from analogous structures, offer a reliable benchmark for experimental verification.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). 1-Propanone, 3-chloro-1-phenyl-. Retrieved from [Link]
Application Note: High-Resolution Mass Spectrometry for the Analysis of 3-Chloro-1-(4-octylphenyl)propan-1-one
Abstract
This application note presents a robust and detailed protocol for the structural elucidation and quantitative analysis of 3-Chloro-1-(4-octylphenyl)propan-1-one, a substituted alkyl aryl ketone. Such compounds are of interest as synthetic intermediates or potential process-related impurities in pharmaceutical and chemical manufacturing. The methodology leverages the power of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to achieve unambiguous identification and reliable quantification. We detail the principles of ionization and fragmentation, provide step-by-step experimental protocols, and discuss data interpretation strategies that ensure scientific rigor and trustworthiness in the results.
Introduction
Substituted alkyl aryl ketones represent a broad class of molecules with diverse applications. 3-Chloro-1-(4-octylphenyl)propan-1-one is a specific example that combines several structural features—a halogenated alkyl chain, a ketone carbonyl group, and a long alkyl-substituted aromatic ring—presenting a unique analytical challenge. Accurate identification and quantification are critical for process monitoring, impurity profiling in drug development, and quality control.
The analytical goal is to develop a method that is not only sensitive and specific but also self-validating. High-Resolution Mass Spectrometry (HRMS) is the technology of choice, as it provides two key dimensions of confirmation: accurate mass measurement to determine elemental composition and MS/MS fragmentation analysis to elucidate the molecular structure. This note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable analytical workflow for this compound and others in its class.
Chemical Properties and Expected Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value |
| Chemical Formula | C₁₇H₂₅ClO |
| Average Molecular Weight | 280.83 g/mol |
| Monoisotopic Mass | 280.1594 Da |
| Key Structural Features | Aromatic ketone, long alkyl chain, terminal chlorine |
| Predicted Ionization Mode | Positive Ion ESI ([M+H]⁺) or APCI |
Ionization Source Selection: The Rationale
The choice of ionization source is critical for generating a stable and abundant parent ion.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules.[1][2] The ketone's carbonyl oxygen is a site of protonation, making positive-ion ESI a primary candidate for generating a strong [M+H]⁺ signal. This is generally the preferred method due to its robustness and wide applicability.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds.[3][4] Given the long, non-polar octyl chain of the target molecule, APCI could offer enhanced ionization efficiency if ESI performance is suboptimal.[5][6] It is a strong secondary option, particularly in complex matrices.[7]
For this protocol, we will proceed with Positive Ion ESI as the primary choice due to its proven efficacy for protonating carbonyl groups.[8]
The Isotopic Signature: A Built-in Confirmation
The presence of a single chlorine atom provides a definitive isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9][10] This results in a characteristic M and M+2 peak pattern in the mass spectrum with a relative intensity ratio of approximately 3:1.[11][12] Observing this pattern for the parent ion and any chlorine-containing fragment ions is a crucial and authoritative step in confirming the compound's identity.[13]
Predicted Fragmentation Pathway
Understanding how a molecule fragments is key to confirming its structure via MS/MS. For 3-Chloro-1-(4-octylphenyl)propan-1-one, fragmentation is predictable and driven by the most labile bonds relative to the charge site on the protonated carbonyl oxygen. The major fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement.[14][15]
Caption: Predicted major fragmentation pathways for protonated 3-Chloro-1-(4-octylphenyl)propan-1-one.
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation, liquid chromatography, and mass spectrometry.
Workflow Overview
Caption: High-level experimental workflow for the analysis of the target compound.
Sample Preparation & Chromatography
Reagents and Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, 18.2 MΩ·cm (e.g., Milli-Q)
-
Formic Acid (FA), LC-MS grade
-
3-Chloro-1-(4-octylphenyl)propan-1-one analytical standard
-
Analytical column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Protocol:
-
Standard Stock Preparation: Accurately weigh ~10 mg of the analytical standard and dissolve in 10 mL of ACN to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with 50:50 ACN/Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute experimental samples with 50:50 ACN/Water to fall within the calibration range.
Liquid Chromatography (LC) Method: The long octyl chain necessitates a strong organic mobile phase for elution. A standard reversed-phase method is appropriate.[16]
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC | Provides necessary separation efficiency. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for retaining and separating moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase; FA aids in protonation for positive ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | 60% B to 95% B over 5 min, hold at 95% B for 2 min | Gradient ensures elution of the highly retained compound and column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5 µL | Standard volume for analytical sensitivity. |
Mass Spectrometry Method
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required to achieve the necessary mass accuracy.[17]
Mass Spectrometer Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | The carbonyl group is readily protonated.[18] |
| Scan Mode | Full Scan MS & Targeted MS/MS | Full scan for identification; MS/MS for structural confirmation. |
| Mass Range (Full Scan) | 100 - 500 m/z | Covers the parent ion and expected fragments. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | Aids in desolvation of ions. |
| Desolvation Gas Temp | 350 °C | Ensures complete solvent removal from droplets. |
| Desolvation Gas Flow | 800 L/hr (N₂) | Assists in desolvation and ion transfer. |
| Collision Energy (MS/MS) | Ramped 15-40 eV | A range of energies ensures all major fragments are produced. |
Data Analysis and Interpretation: A Self-Validating System
Step 1: Unambiguous Identification
The foundation of trustworthy analysis is unambiguous identification. This is achieved by combining three distinct pieces of evidence.
-
Retention Time Matching: The chromatographic peak of the analyte in the sample must match the retention time of a known analytical standard.
-
Accurate Mass Confirmation: The measured mass of the [M+H]⁺ ion must be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass.[19][20] This provides strong evidence for the elemental formula.[21]
-
Theoretical [M+H]⁺ (C₁₇H₂₆ClO⁺): 281.1667 Da
-
Acceptable Measured Mass Range (at 5 ppm): 281.1653 – 281.1681 Da
-
-
Isotopic Pattern Matching: The observed isotopic distribution for the parent ion must match the theoretical distribution for a molecule containing one chlorine atom (a 3:1 ratio for the M and M+2 peaks).[11][12] This provides orthogonal confirmation of the presence of chlorine.
Step 2: Structural Confirmation via MS/MS
Once identified, the structure is confirmed by comparing the experimental MS/MS fragmentation pattern to the predicted pathway.
Expected Fragmentation Data:
| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Description |
| 281.1667 | C₁₇H₂₆ClO⁺ | - | Precursor Ion ([M+H]⁺) |
| 245.1900 | C₁₇H₂₅O⁺ | HCl | Neutral loss of hydrogen chloride.[22] |
| 219.1743 | C₁₅H₂₃O⁺ | C₂H₄Cl• | α-Cleavage: Loss of the chloroethyl radical, forming the stable 4-octylbenzoyl cation.[14] |
| 119.0855 | C₉H₁₁⁺ | C₆H₁₂O | Subsequent fragmentation of the benzoyl cation via benzylic cleavage within the octyl chain. |
The presence of these key fragments provides high confidence in the assigned structure of 3-Chloro-1-(4-octylphenyl)propan-1-one.
Method Validation Principles
For use in regulated environments, such as drug development, the analytical method must be validated according to established guidelines like ICH Q2(R1).[23][24][25] This ensures the method is fit for its intended purpose.[26] Key validation parameters to be assessed would include:
-
Specificity: Demonstrating that the signal is unequivocally from the target analyte.[23] This is inherently high in this method due to the combination of chromatography, accurate mass, and MS/MS.
-
Linearity: Establishing a linear relationship between concentration and response across the desired range.[23]
-
Accuracy: The closeness of test results to the true value, often assessed via recovery studies.[24][27]
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).[24]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of 3-Chloro-1-(4-octylphenyl)propan-1-one using LC-HRMS. By systematically leveraging retention time, accurate mass, isotopic pattern matching, and MS/MS fragmentation, this protocol establishes a self-validating system for unambiguous identification. The detailed experimental parameters offer a robust starting point for researchers to implement this method for quality control, impurity analysis, or metabolic studies, ensuring data of the highest integrity and trustworthiness.
References
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available at: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005-11). Available at: [Link]
-
Ghosh, C., et al. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]
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Chemistry LibreTexts. 6.4: Isotope Abundance. (2022-07-03). Available at: [Link]
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Chemguide. mass spectra - the M+2 peak. Available at: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995-06). Available at: [Link]
-
Wikipedia. Atmospheric-pressure chemical ionization. Available at: [Link]
-
Powers, L. C., et al. Aldehyde and Ketone Photoproducts from Solar-Irradiated Crude Oil-Seawater Systems Determined by Electrospray Ionization-Tandem Mass Spectrometry. PubMed. (2017-10-17). Available at: [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. Available at: [Link]
-
Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. (2018-09-20). Available at: [Link]
-
JoVE. Video: Electrospray Ionization (ESI) Mass Spectrometry. (2024-12-05). Available at: [Link]
-
Agilent Technologies. Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019-08-27). Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005-11). Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
-
University of Illinois Urbana-Champaign. Accurate Mass. Available at: [Link]
-
Lee, H., et al. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. (2015-02-03). Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024-12-05). Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Available at: [Link]
-
Metware Biotechnology. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available at: [Link]
-
Dalhousie University. Radicals and Mass Spectrometry (MS) Spring 2021. Available at: [Link]
-
Cerno Bioscience. Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
-
ACS Publications. Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. Available at: [Link]
-
Le Mevel, A., et al. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. (2016-09-06). Available at: [Link]
-
Pradeep Research Group. Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. (2017-09-16). Available at: [Link]
-
ResearchGate. Accurate Mass Measurement For the Determination of Elemental Formula -A Tutorial. (2025-08-07). Available at: [Link]
-
University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
MDPI. Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (2022-09-29). Available at: [Link]
-
de la Torre, A., et al. Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01). Available at: [Link]
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Pharma Approach. Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. (2026-01-22). Available at: [Link]
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Knowbee Tutoring. Mass Spectrometry Fragmentation Part 1. YouTube. (2015-02-19). Available at: [Link]
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The Strategic Application of 3-Chloro-1-(4-octylphenyl)propan-1-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Building Block in Drug Synthesis
In the landscape of medicinal chemistry, the identification and utilization of versatile synthetic intermediates are paramount to the efficient discovery and development of novel therapeutic agents. 3-Chloro-1-(4-octylphenyl)propan-1-one emerges as a compound of significant interest, serving as a key building block in the synthesis of complex bioactive molecules. Its chemical architecture, featuring a reactive chloropropyl chain and a lipophilic 4-octylphenyl moiety, offers a unique combination of properties that can be strategically exploited in drug design.
This comprehensive guide provides an in-depth exploration of the applications of 3-Chloro-1-(4-octylphenyl)propan-1-one in medicinal chemistry. We will delve into its synthesis, its pivotal role as a precursor to the approved multiple sclerosis drug Fingolimod (FTY720), and its potential for the generation of other classes of bioactive compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Chloro-1-(4-octylphenyl)propan-1-one is fundamental for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 928165-59-7 | |
| Molecular Formula | C₁₇H₂₅ClO | |
| Molecular Weight | 280.83 g/mol | |
| Appearance | Likely a crystalline solid or oil | General chemical knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO. | General chemical knowledge |
Analytical Characterization: The structural integrity of 3-Chloro-1-(4-octylphenyl)propan-1-one should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-octylphenyl group, the methylene protons of the octyl chain, and the two methylene groups of the chloropropyl chain. The protons adjacent to the carbonyl group and the chlorine atom will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the octyl and chloropropyl chains.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one: The Friedel-Crafts Acylation Approach
The most direct and widely employed method for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one is the Friedel-Crafts acylation of octylbenzene with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Figure 1: Synthetic pathway for 3-Chloro-1-(4-octylphenyl)propan-1-one.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Octylbenzene
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: To a dropping funnel, add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. After the addition is complete, add octylbenzene (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition of octylbenzene, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Chloro-1-(4-octylphenyl)propan-1-one.
Application in the Synthesis of Fingolimod (FTY720)
The most significant application of 3-Chloro-1-(4-octylphenyl)propan-1-one in medicinal chemistry is its use as a key intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis.[2][3] Fingolimod is a sphingosine-1-phosphate receptor modulator.[4]
The synthesis of Fingolimod from 3-Chloro-1-(4-octylphenyl)propan-1-one involves a multi-step sequence that typically includes reduction of the ketone, nucleophilic substitution of the chloride, and subsequent functional group manipulations.
Figure 2: Generalized synthetic scheme for Fingolimod from the title compound.
Plausible Multi-Step Protocol for Fingolimod Synthesis
This protocol is a composite of plausible steps based on known organic transformations and patent literature.[5]
Step 1: Reduction of the Ketone
-
Dissolve 3-Chloro-1-(4-octylphenyl)propan-1-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-chloro-1-(4-octylphenyl)propan-1-ol.
Step 2: Nucleophilic Substitution with Diethyl Acetamidomalonate
-
In a suitable solvent such as anhydrous ethanol, dissolve sodium ethoxide.
-
To this solution, add diethyl acetamidomalonate.
-
Add the 3-chloro-1-(4-octylphenyl)propan-1-ol from the previous step to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, remove the solvent under reduced pressure, and add water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis and Decarboxylation
-
Treat the product from Step 2 with an aqueous acid solution (e.g., HCl) and heat to reflux. This will hydrolyze the ester and amide groups and promote decarboxylation.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Fingolimod.
-
The final product can be further purified by recrystallization.
The Significance of the 4-Octylphenyl Moiety in Drug Design
The presence of the 4-octylphenyl group in 3-Chloro-1-(4-octylphenyl)propan-1-one and its derivatives, such as Fingolimod, is not arbitrary. This long alkyl chain plays a crucial role in the biological activity of the final molecule.
-
Lipophilicity and Membrane Permeability: The octyl chain significantly increases the lipophilicity of the molecule. This property is essential for crossing cell membranes and reaching the target receptors.
-
Binding to Sphingosine-1-Phosphate (S1P) Receptors: In the case of Fingolimod, the 4-octylphenyl group mimics the hydrophobic tail of the natural ligand, sphingosine. This allows it to bind effectively to S1P receptors, which are G protein-coupled receptors involved in regulating lymphocyte trafficking.[4]
-
Structure-Activity Relationship (SAR): Studies on Fingolimod analogs have shown that the length and nature of the alkyl chain are critical for optimal activity. The octyl group provides a good balance of lipophilicity and steric bulk for potent receptor binding.
Potential for Synthesis of Other Bioactive Molecules: Mannich Bases
Beyond its role in Fingolimod synthesis, 3-Chloro-1-(4-octylphenyl)propan-1-one is a valuable precursor for the synthesis of Mannich bases. A related compound, 3-chloro-1-(4-methylphenyl)propan-1-one, is used to synthesize derivatives for the treatment of Chagas disease.[6] Mannich bases are β-amino-ketones that are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of Mannich bases from 3-Chloro-1-(4-octylphenyl)propan-1-one can be achieved through a nucleophilic substitution reaction with a primary or secondary amine.
Figure 3: General scheme for the synthesis of Mannich base derivatives.
General Protocol for Mannich Base Synthesis
-
Dissolve 3-Chloro-1-(4-octylphenyl)propan-1-one (1.0 equivalent) in a suitable solvent such as ethanol, acetonitrile, or DMF.
-
Add the desired primary or secondary amine (1.1 - 2.0 equivalents) and a base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude Mannich base by column chromatography or recrystallization.
Conclusion and Future Perspectives
3-Chloro-1-(4-octylphenyl)propan-1-one is a strategically important intermediate in medicinal chemistry, primarily due to its successful application in the synthesis of the blockbuster drug Fingolimod. Its versatile chemical nature, however, opens doors for the creation of a diverse range of other potentially bioactive molecules, including novel Mannich bases and other derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their drug discovery endeavors. Future research could focus on exploring the synthesis of novel libraries of compounds derived from 3-Chloro-1-(4-octylphenyl)propan-1-one and evaluating their biological activities against a variety of therapeutic targets.
References
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Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
- Google Patents. (2015). New synthetic method of fingolimod hydrochloride. (CN104292115A).
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Strader, C. R., & Adlhart, C. (2011). Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. Journal of natural products, 74(4), 995–999. [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
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Khanna, I., & Kazani, S. (2013). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS medicinal chemistry letters, 4(11), 1084–1089. [Link]
-
Alvaro, C. E. S., Ayala, A. D., & Nudelman, N. S. (2011). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. International Journal of Organic Chemistry, 1(3), 83-93. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... [Link]
-
ResearchGate. (n.d.). Chemical structure of Fingolimod together with three other more selective S1PR inhibitors; Siponimod, Ponesimod, and Ozanimod. [Link]
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Lobaina, M., & Shanina, E. (2024). Fingolimod. In StatPearls. StatPearls Publishing. [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]
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Asle-Rousta, M., & Ghasemi-Kasman, M. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in pharmacology, 12, 697976. [Link]
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Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]
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PubChem. (n.d.). 3-Chloro-1-phenylpropanol. [Link]
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Li, B., et al. (2014). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Tetrahedron Letters, 55(4), 841-843. [Link]
-
Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
-
Der Pharma Chemica. (2016). Efficient Method for the Synthesis of Fingolimod and Impurities. [Link]
-
ResearchGate. (n.d.). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. [Link]
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Application Notes & Protocols for the Synthesis of Fingolimod Analogs from 3-Chloro-1-(4-octylphenyl)propan-1-one
Abstract
Fingolimod (FTY720) is a pivotal immunomodulatory drug approved for the treatment of multiple sclerosis.[1][2] Its therapeutic effect is mediated by its phosphorylated form, which acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[3] The synthesis of Fingolimod analogs is a key area of research for the development of new therapeutic agents with improved properties.[4][5][6] This document provides a comprehensive guide for the synthesis of a Fingolimod analog, specifically 2-amino-2-(3-hydroxy-3-(4-octylphenyl)propyl)propane-1,3-diol, starting from the versatile building block 3-Chloro-1-(4-octylphenyl)propan-1-one. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring procedural robustness.
Introduction to Fingolimod and Analog Synthesis
Fingolimod was the first oral therapy approved for relapsing-remitting multiple sclerosis, representing a significant advancement in patient care.[7] Originally derived from a fungal secondary metabolite, myriocin, its synthesis and the development of its analogs are of great interest.[1][3] The core structure of Fingolimod, a 2-amino-2-substituted-propane-1,3-diol, is crucial for its biological activity. By modifying the substituents, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to new drugs for various autoimmune diseases and even cancer.[4][6]
The synthetic route detailed in these application notes commences with 3-Chloro-1-(4-octylphenyl)propan-1-one, a key intermediate that can be prepared via Friedel-Crafts acylation.[8][9] This starting material provides a strategic entry point for the elaboration of the Fingolimod scaffold.
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence, focusing on robust and scalable reactions. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for a Fingolimod analog.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one (Starting Material)
This step involves the Friedel-Crafts acylation of octylbenzene. The electrophile is generated from 3-chloropropionyl chloride with the aid of a Lewis acid catalyst, aluminum chloride (AlCl₃).[10]
-
Materials:
-
Octylbenzene
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel.
-
In a separate flask, dissolve octylbenzene (1.0 equivalent) in anhydrous DCM.
-
Add the octylbenzene solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.[11]
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-Chloro-1-(4-octylphenyl)propan-1-one.
-
Step 2: Reduction of the Ketone to a Secondary Alcohol
The ketone functionality is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄), a mild and effective reducing agent.[12][13]
-
Materials:
-
3-Chloro-1-(4-octylphenyl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
-
Protocol:
-
Dissolve 3-Chloro-1-(4-octylphenyl)propan-1-one (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.[14]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-Chloro-1-(4-octylphenyl)propan-1-ol. This product may be used in the next step without further purification if it is of sufficient purity.
-
Step 3: Introduction of the Amino Group via Azide Intermediate
The chloro group is converted to an amino group in a two-step sequence: nucleophilic substitution with sodium azide, followed by reduction of the resulting azide. This method is often preferred over direct amination to avoid polyalkylation.[15]
-
Materials:
-
3-Chloro-1-(4-octylphenyl)propan-1-ol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Methanol (MeOH)
-
-
Protocol (Azide Formation):
-
Dissolve 3-Chloro-1-(4-octylphenyl)propan-1-ol (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 1-Azido-3-(4-octylphenyl)propan-3-ol.
-
-
Protocol (Azide Reduction):
-
Dissolve the crude azide in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1-Amino-3-(4-octylphenyl)propan-3-ol.
-
Step 4: Protection of the Amino Group
The primary amine is protected as a tert-butoxycarbonyl (Boc) carbamate. This is a standard procedure to prevent the amine from reacting in subsequent steps.[16][17]
-
Materials:
-
1-Amino-3-(4-octylphenyl)propan-3-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Protocol:
-
Dissolve the amino alcohol (1.0 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents).
-
Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography if necessary to yield tert-Butyl (3-hydroxy-3-(4-octylphenyl)propyl)carbamate.
-
Step 5: Phosphorylation and Deprotection (Conceptual Outline)
The final steps involve the phosphorylation of the hydroxyl group and subsequent removal of the Boc protecting group. The choice of phosphorylating agent is critical and can include reagents like phosphorus oxychloride (POCl₃) in the presence of a base, or other more specialized reagents.[18]
-
Conceptual Protocol (Phosphorylation):
-
The Boc-protected amino alcohol is dissolved in an anhydrous aprotic solvent (e.g., pyridine or THF).
-
The solution is cooled to 0 °C.
-
A phosphorylating agent (e.g., POCl₃) is added dropwise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with water or an aqueous buffer.
-
The phosphorylated product is isolated, often as a salt.
-
-
Conceptual Protocol (Deprotection):
-
The Boc-protected phosphate intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent, to cleave the Boc group.
-
The solvent and excess acid are removed under reduced pressure to yield the final Fingolimod analog phosphate.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 3-Chloro-1-(4-octylphenyl)propan-1-one | C₁₇H₂₅ClO | 280.83 | Starting Material |
| 3-Chloro-1-(4-octylphenyl)propan-1-ol | C₁₇H₂₇ClO | 282.85 | Reduced Intermediate |
| 1-Azido-3-(4-octylphenyl)propan-3-ol | C₁₇H₂₇N₃O | 289.42 | Azide Intermediate |
| 1-Amino-3-(4-octylphenyl)propan-3-ol | C₁₇H₂₉NO | 263.42 | Amino Alcohol Core |
| tert-Butyl (3-hydroxy-3-(4-octylphenyl)propyl)carbamate | C₂₂H₃₇NO₃ | 363.54 | Protected Intermediate |
| Final Fingolimod Analog (Phosphate) | C₁₇H₃₀NO₄P | 343.40 | Active Pharmaceutical Ingredient |
Mechanistic Spotlight: Friedel-Crafts Acylation
The initial step of the synthesis is a classic example of an electrophilic aromatic substitution reaction.
Figure 2: Mechanism of Friedel-Crafts Acylation.
References
- US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents.
- WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents.
-
2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). Available at: [Link]
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Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed. Available at: [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
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24.6: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]
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3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7 | Pharmaffiliates. Available at: [Link]
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(PDF) Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents - ResearchGate. Available at: [Link]
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friedel-crafts acylation of benzene. Available at: [Link]
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24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol - ResearchGate. Available at: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
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C. The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts. Available at: [Link]
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Chapter 2: Synthetic Methods for Alkyl Amines - Books. Available at: [Link]
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Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]
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(PDF) A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis - ResearchGate. Available at: [Link]
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Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]
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Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed. Available at: [Link]
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A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Available at: [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
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3-chloro-1-(4-octylphenyl)propan-1-one - SK Pharma Tech Solutions. Available at: [Link]
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Efficient Method for the Synthesis of Fingolimod and Impurities - Der Pharma Chemica. Available at: [Link]
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Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]
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Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
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Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents - PubMed. Available at: [Link]
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Application Note & Protocol: A Scalable and Optimized Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one for Pharmaceutical Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Chloro-1-(4-octylphenyl)propan-1-one in Medicinal Chemistry
3-Chloro-1-(4-octylphenyl)propan-1-one is a key building block in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a long alkyl chain for modulating lipophilicity, a reactive chloroketone moiety, and an aromatic core, makes it a versatile intermediate for the development of novel therapeutics. For instance, analogous chloroketones are utilized in the synthesis of Mannich bases, which have shown potential in treating diseases like Chagas disease[1]. The scalable and reproducible synthesis of this compound is therefore of paramount importance to accelerate drug discovery programs.
This application note provides a detailed, optimized, and scalable protocol for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one via Friedel-Crafts acylation. The described methodology is designed to be robust and transferable to standard laboratory settings, with a strong emphasis on safety, efficiency, and product purity.
Reaction Scheme: Friedel-Crafts Acylation of Octylbenzene
The synthesis proceeds via the electrophilic aromatic substitution of octylbenzene with 3-chloropropionyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃). The octyl group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is the major isomer formed.
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a gram-scale synthesis and can be scaled up with appropriate modifications to equipment and safety procedures.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Octylbenzene | Reagent grade, ≥98% |
| 3-Chloropropionyl chloride | Reagent grade, ≥98% |
| Aluminum chloride, anhydrous | Reagent grade, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine (saturated NaCl) | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade |
| Hexanes | HPLC grade |
| Ethyl acetate | HPLC grade |
| Round-bottom flask (3-neck) | Appropriate size for the scale |
| Addition funnel | |
| Reflux condenser | |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Flash chromatography system |
Detailed Synthesis Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Aluminum chloride is highly corrosive and reacts violently with water[2][3][4][5]. 3-Chloropropionyl chloride is corrosive, a lachrymator, and fatal if inhaled[6][7][8][9][10].
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel.
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to prevent moisture contamination.
-
-
Reagent Preparation and Reaction:
-
To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
In the addition funnel, prepare a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add octylbenzene (1.1 equivalents) dropwise to the reaction mixture, again keeping the temperature at 0 °C.
-
Once the addition of octylbenzene is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a cold, dilute solution of hydrochloric acid. Caution: This is a highly exothermic process and will evolve HCl gas. Ensure adequate ventilation and slow addition to control the reaction rate[].
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product can be purified by either recrystallization or flash column chromatography.
-
Recrystallization:
-
Dissolve the crude oil in a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform flash chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterization Data
The identity and purity of the synthesized 3-Chloro-1-(4-octylphenyl)propan-1-one (CAS: 928165-59-7)[12] should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₇H₂₅ClO[1] |
| Molecular Weight | 280.83 g/mol [1] |
| Appearance | Crystalline solid[13] |
| Purity | ≥98.0%[12] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.90 (t, 2H, -CH₂Cl), 3.30 (t, 2H, -COCH₂-), 2.65 (t, 2H, Ar-CH₂-), 1.60 (m, 2H), 1.30 (m, 10H), 0.90 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~ 196.5 (C=O), 150.0 (C-Ar), 129.0 (CH-Ar), 128.5 (CH-Ar), 41.0 (-CH₂Cl), 38.0 (-COCH₂-), 36.0 (Ar-CH₂-), 32.0, 31.5, 29.5, 29.0, 22.5, 14.0 (-CH₃).
-
IR (KBr, cm⁻¹): ~ 2925, 2855 (C-H stretching), 1680 (C=O stretching), 1605 (C=C aromatic stretching), 720 (C-Cl stretching).
-
Mass Spectrometry (EI): m/z (%) = 280 (M⁺), 245, 189, 119, 91.
Mechanism of the Friedel-Crafts Acylation
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism[14].
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride (3-chloropropionyl chloride), making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile in this reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of octylbenzene attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of the Catalyst: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, which can then participate in another catalytic cycle.
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or slightly warm the reaction mixture after the initial addition phase. |
| Moisture contamination | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Use fresh, anhydrous reagents. | |
| Formation of Byproducts | Polysubstitution | While less common in acylation, using a slight excess of octylbenzene can help minimize this. |
| Impurities in starting materials | Use high-purity reagents. | |
| Difficult Purification | Oiling out during recrystallization | Try a different solvent system or use flash column chromatography. |
| Incomplete quenching | Ensure the reaction is thoroughly quenched with acid to break up the aluminum chloride-ketone complex. |
Waste Disposal and Environmental Considerations
The Friedel-Crafts acylation generates acidic and chlorinated waste streams.
-
Acidic Waste: The aqueous layer from the work-up will be acidic and contain aluminum salts. Neutralize this solution with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to local regulations.
-
Chlorinated Organic Waste: The DCM solvent and any chlorinated byproducts should be collected in a designated chlorinated waste container for proper disposal by a certified waste management company[3][4][15].
-
Solid Waste: The silica gel from chromatography should be disposed of in a solid waste container designated for chemically contaminated materials.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one, a valuable intermediate in pharmaceutical research. By following the detailed experimental procedure and adhering to the safety precautions, researchers can reliably produce this compound in high yield and purity. The provided mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic route.
References
-
SK Pharma Tech Solutions. (n.d.). 3-chloro-1-(4-octylphenyl)propan-1-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]
-
Chem-Station. (2014). Friedel-Crafts Acylation. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. [Link]
- Olah, G. A. (Ed.). (2004).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Loba Chemie. (2025). ALUMINIUM CHLORIDE ANHYDROUS EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Singh, P., & Kumar, A. (2013). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 856-866.
-
YouTube. (2019, January 3). Friedel-Crafts acylation [Video]. Shomu's Biology. [Link]
-
Penta chemicals. (2024). Aluminium chloride anhydrous - Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one via Friedel-Crafts Acylation
Welcome to the technical support center for the Friedel-Crafts synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. Here, you will find troubleshooting advice and frequently asked questions to address common challenges and side product formation during your experiments.
I. Understanding the Reaction: A Quick Overview
The synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one is achieved through the Friedel-Crafts acylation of octylbenzene with 3-chloropropionyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The octyl group on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho (C2) and para (C4) to itself. The desired product is the para-substituted isomer.
II. Visualizing the Reaction Pathway and Potential Side Products
To better understand the potential outcomes of this synthesis, the following diagram illustrates the main reaction pathway and the formation of the most common side product.
Caption: Reaction scheme for the Friedel-Crafts acylation of octylbenzene.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of 3-Chloro-1-(4-octylphenyl)propan-1-one.
Product Characterization & Purity
Q1: My post-reaction analysis (e.g., GC-MS or ¹H NMR) shows two major isomers. What are they and why did this happen?
A1: The two major isomers are almost certainly the desired para-substituted product (3-Chloro-1-(4-octylphenyl)propan-1-one) and the ortho-substituted side product (3-Chloro-1-(2-octylphenyl)propan-1-one). The octyl group is an ortho-, para-directing activating group in electrophilic aromatic substitution.[3] However, due to the steric hindrance caused by the bulky octyl chain and the large acylium ion-catalyst complex, the para-position is significantly more accessible, making the para-isomer the major product.[3] The formation of the ortho-isomer is a common and expected side reaction.
Q2: What is the expected ratio of the para to ortho isomer?
A2: While the exact ratio is dependent on specific reaction conditions such as temperature and the choice of catalyst and solvent, Friedel-Crafts acylations of alkylbenzenes generally yield the para-isomer as the predominant product.[3] For the benzoylation of chlorobenzene, for instance, the para isomer can constitute up to 97% of the product mixture.[4] A similar high selectivity for the para-product is expected in the acylation of octylbenzene due to the significant steric bulk of the octyl group.
Q3: I am concerned about diacylation of the octylbenzene ring. Is this a likely side product?
A3: Diacylation is generally not a significant concern in Friedel-Crafts acylation reactions. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[5] Therefore, the mono-acylated product is less reactive than the starting octylbenzene, effectively preventing a second acylation reaction under standard conditions.[6]
Reaction Conditions & Optimization
Q4: Can I minimize the formation of the ortho-isomer by adjusting the reaction temperature?
A4: Temperature can influence the regioselectivity of Friedel-Crafts reactions. Generally, lower temperatures tend to favor the kinetically controlled product, which in some cases can be the ortho-isomer. However, due to the significant steric hindrance in this specific reaction, the para-isomer is likely to be the major product across a range of temperatures. It is advisable to perform the reaction at a controlled, moderate temperature (e.g., 0-25°C) to minimize other potential side reactions.
Q5: What is the role of the Lewis acid catalyst, and can I use less than a stoichiometric amount?
A5: The Lewis acid, typically AlCl₃, is crucial for generating the highly electrophilic acylium ion from the 3-chloropropionyl chloride.[1] In Friedel-Crafts acylations, a stoichiometric amount of the catalyst is often required because the catalyst complexes with the ketone product, rendering it inactive.[6] Using a substoichiometric amount will likely result in an incomplete reaction and lower yield.
Purification Challenges
Q6: What is the best method to separate the desired para-isomer from the ortho-isomer?
A6: The separation of ortho- and para-isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the two isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[7][8]
-
Crystallization: The para-isomer, being more symmetrical, often has a higher melting point and lower solubility in certain solvents compared to the ortho-isomer. Therefore, recrystallization from a suitable solvent system can be an effective purification method.[8]
-
Column Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography on silica gel is a reliable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will typically allow for the separation of the two isomers.[7]
Q7: My purified product still shows some impurities. What could they be?
A7: Besides the ortho-isomer, other minor impurities could arise from:
-
Unreacted Octylbenzene: If the reaction did not go to completion, you might have some starting material left.
-
Side reactions of 3-chloropropionyl chloride: Under certain conditions, the acyl chloride could undergo self-condensation or other side reactions.
-
Oxidation products: If the octylbenzene is exposed to air and high temperatures for extended periods, side-chain oxidation could occur, although this is less likely under typical Friedel-Crafts conditions.[9][10]
A thorough workup, including washing the organic layer with a mild base (like sodium bicarbonate solution) to remove acidic impurities and a water wash, followed by one of the purification methods mentioned above, should yield a product of high purity.[11]
IV. Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Octylbenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere at 0°C, add octylbenzene (1.0 eq).
-
Slowly add 3-chloropropionyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation, recrystallization, or column chromatography.
V. References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
PubChem. (n.d.). 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Pharmaffiliates. (n.d.). 3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7. [Link]
-
O'Donnell, J. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
PubMed. (2007). PEGylation of octreotide: I. Separation of positional isomers and stability against acylation by poly(D,L-lactide-co-glycolide). [Link]
-
The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
-
Google Patents. (1998). Purification method.
-
NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation. [Link]
-
Google Patents. (1962). Oxidation of alkylbenzenes.
-
Chemistry Learning by Dr. AN. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
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Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. [Link]
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- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation - Google Patents [patents.google.com]
- 9. US3040101A - Oxidation of alkylbenzenes - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedure for Friedel-Crafts Acylation of 3-Chloro-1-(4-octylphenyl)propan-1-one
Welcome to the technical support center for the workup of 3-Chloro-1-(4-octylphenyl)propan-1-one following its synthesis via Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the critical post-reaction processing of this compound. Here, we move beyond simple step-by-step instructions to explain the rationale behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Understanding the Post-Reaction Environment
A successful workup hinges on a clear understanding of the species present in your reaction flask upon completion of the Friedel-Crafts acylation. The primary components will be:
-
The Desired Product: 3-Chloro-1-(4-octylphenyl)propan-1-one complexed to the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
-
The Lewis Acid Catalyst: Typically, a molar excess of AlCl₃ is used.
-
Unreacted Starting Materials: Octylbenzene and 3-chloropropionyl chloride may be present.
-
Solvent: A non-polar organic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Byproducts: Hydrogen chloride (HCl) gas is generated during the reaction.
The initial and most critical phase of the workup is the quenching of the reaction, which involves the decomposition of the aluminum chloride complexes and the neutralization of excess catalyst.
Experimental Protocol: A Validated Workup Procedure
This protocol is adapted from established procedures for similar Friedel-Crafts acylations and is optimized for the specific properties of 3-Chloro-1-(4-octylphenyl)propan-1-one.[1]
Materials and Reagents:
| Reagent/Material | Purpose | Typical Quantity (for a ~230 mmol scale reaction) |
| Ice | Quenching | ~70 g |
| Concentrated Hydrochloric Acid | Quenching and protonation | ~7 g |
| Dichloromethane (DCM) | Extraction Solvent | ~100 mL for initial extraction, plus additional for subsequent extractions |
| Deionized Water | Washing | ~150 mL per wash |
| Saturated Sodium Bicarbonate Solution | Neutralization of excess acid | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | Sufficient to dry the organic phase |
| Rotary Evaporator | Solvent Removal | N/A |
Step-by-Step Methodology:
-
Quenching the Reaction:
-
Rationale: This is a highly exothermic step. The slow, controlled addition of the reaction mixture to an ice/acid slurry is crucial to dissipate the heat generated from the hydrolysis of aluminum chloride. This prevents potential side reactions and ensures the safety of the procedure.[2]
-
Procedure: Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. While vigorously stirring, slowly pour the cooled reaction mixture onto the ice/acid slurry. A white precipitate of aluminum salts may form.[1]
-
-
Phase Separation and Extraction:
-
Rationale: The desired product, being a non-polar organic molecule, will reside in the organic phase (typically DCM). The inorganic salts (aluminum hydroxides and chlorides) will be in the aqueous phase. The long octyl chain of the product significantly reduces its solubility in water.[3][4][5][6][7] Multiple extractions are performed to maximize the recovery of the product from the aqueous layer.
-
Procedure: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. Drain the lower organic layer (DCM) into a clean flask. Extract the aqueous layer twice more with fresh portions of DCM. Combine all organic extracts.
-
-
Washing the Organic Phase:
-
Rationale: This step removes residual inorganic salts and acids from the combined organic extracts. A wash with deionized water is followed by a wash with a weak base, such as saturated sodium bicarbonate solution, to neutralize any remaining HCl. The final water wash removes any residual bicarbonate.
-
Procedure: Wash the combined organic phase twice with deionized water. Subsequently, wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). Finally, wash one more time with deionized water.
-
-
Drying and Solvent Removal:
-
Rationale: Water must be removed from the organic phase before solvent evaporation to prevent contamination of the final product. Anhydrous sodium sulfate or magnesium sulfate are effective drying agents.
-
Procedure: Dry the organic phase over anhydrous sodium sulfate. Filter the drying agent and collect the dried organic solution. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Rationale: The crude product may still contain unreacted starting materials or side products. Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically.
-
Procedure: The resulting off-white crystalline solid can be recrystallized from a suitable solvent, such as pentane, to yield the purified 3-Chloro-1-(4-octylphenyl)propan-1-one.[1]
-
Troubleshooting Guide & FAQs
Here we address common issues encountered during the workup of 3-Chloro-1-(4-octylphenyl)propan-1-one.
Q1: During quenching, the mixture became extremely hot and some of the solvent boiled off. What went wrong and how can I prevent this?
A1: This indicates that the quenching was performed too quickly. The hydrolysis of aluminum chloride is a highly exothermic process.
-
Causality: Rapid addition of the reaction mixture to the quenching solution does not allow for efficient heat dissipation.
-
Solution: Always add the reaction mixture slowly and in a controlled manner to a vigorously stirred ice/acid slurry. Ensure the quenching vessel is sufficiently large to accommodate any potential splashing. Performing the addition in an ice bath can provide an additional layer of temperature control.
Q2: I've formed a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I break it?
A2: Emulsion formation is a common problem, especially with long-chain hydrophobic molecules like your product.
-
Causality: The long octyl chain can act as a surfactant, stabilizing the mixture of the organic and aqueous phases. The presence of finely divided aluminum salts can also contribute to this issue.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking during the initial extractions.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite® can help to remove particulate matter that may be stabilizing the emulsion.
-
Heating: Gently warming the mixture in a warm water bath can sometimes help to break the emulsion, but be cautious with volatile solvents like DCM.
-
Q3: My final product is an oil, not a crystalline solid as expected. What could be the reason?
A3: This is likely due to the presence of impurities.
-
Causality: Unreacted octylbenzene or other oily byproducts can prevent the crystallization of your desired product. Incomplete removal of the solvent can also result in an oily residue.
-
Solution:
-
Thorough Drying: Ensure all solvent has been removed on the rotary evaporator. You may need to place the flask under high vacuum for an extended period.
-
Purification: If the product is still an oil, further purification is necessary. Column chromatography on silica gel is a standard technique for separating non-polar organic compounds. A gradient elution with a mixture of hexanes and ethyl acetate would be a good starting point for method development.
-
Recrystallization from a Different Solvent: If recrystallization from pentane was unsuccessful, try other non-polar solvents or solvent mixtures (e.g., hexane, heptane, or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate).
-
Q4: I am concerned about the stability of the 3-chloropropyl side chain during the workup. Can it be hydrolyzed?
A4: The 3-chloropropyl ketone moiety is generally stable under the standard acidic workup conditions.
-
Causality & Stability: While prolonged exposure to strong bases can lead to side reactions (e.g., elimination or substitution), the brief washes with saturated sodium bicarbonate are unlikely to cause significant degradation. The C-Cl bond in this position is not particularly labile under these conditions. The workup for the analogous 3-chloropropiophenone successfully employs an acidic quench followed by aqueous washes, demonstrating the stability of this functional group under these conditions.[1]
-
Precautionary Measures: To minimize any potential risk, avoid prolonged contact with the bicarbonate solution and proceed with the subsequent water wash and drying steps promptly.
Visualizing the Workflow
The following diagram illustrates the key decision points and processes in the workup procedure.
Caption: A flowchart of the workup and purification process.
References
-
Sonneck, M., Kaluza, B., & Lang, H. (2020). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1605–1608. [Link]
-
Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. [Link]
-
Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]
-
Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016). Quora. [Link]
-
Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]
-
Aldehydes and ketones: BP and solubility. (2020). YouTube. [Link]
Sources
- 1. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. 3-Chloro-1-(4-octylphenyl)-propanone | CAS:928165-59-7 | Manufacturer ChemFaces [chemfaces.com]
Recrystallization methods for purifying 3-Chloro-1-(4-octylphenyl)propan-1-one
Welcome to the technical support guide for the purification of 3-Chloro-1-(4-octylphenyl)propan-1-one (CAS: 928165-59-7). As a key intermediate in various synthetic pathways, including the preparation of pharmaceuticals like Fingolimod, achieving high purity is critical for downstream success.[1] This guide, structured in a question-and-answer format, provides detailed protocols and troubleshooting solutions based on established crystallization principles.
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for 3-Chloro-1-(4-octylphenyl)propan-1-one?
A: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For 3-Chloro-1-(4-octylphenyl)propan-1-one, its structure contains a large non-polar 4-octylphenyl group and a more polar α-chloroketone moiety. This dual nature suggests that single solvents of intermediate polarity or a mixed-solvent system will be most effective.
Expertise & Experience: The principle of "like dissolves like" is a good starting point. However, the goal of recrystallization is a significant solubility difference with temperature. A solvent that dissolves the compound perfectly at room temperature is unsuitable.
Recommended Solvent Screening: It is best practice to experimentally determine the optimal solvent by testing small quantities (~50 mg) of your crude material.[3]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
|---|---|---|---|
| Ethanol | 78 | Polar | The ketone and chloro groups may allow solubility in hot ethanol, with reduced solubility upon cooling. A good first choice for moderately polar compounds.[4] |
| Isopropanol | 82 | Polar | Similar to ethanol, often provides a slightly different solubility profile that can be advantageous. |
| Acetone | 56 | Polar Aprotic | Its ketone group makes it a good candidate for dissolving the target compound.[5] Its volatility is a key advantage for easy crystal drying. |
| Ethyl Acetate | 77 | Intermediate | Often a good solvent for compounds with mixed polarity. Can be used alone or as a "good" solvent in a mixed pair. |
| Toluene | 111 | Non-polar | The aromatic ring and high boiling point can effectively dissolve the 4-octylphenyl portion at high temperatures. Often used for substituted propiophenones.[6] |
| Heptane/Hexane | 98 / 69 | Non-polar | The compound is likely poorly soluble in these at room temperature but may dissolve when hot. Prone to "oiling out" if impurities are present.[5] Can be used as an "anti-solvent." |
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. You dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.
Below is a logical workflow for selecting an appropriate solvent system.
Caption: Troubleshooting decision tree for recrystallization.
Detailed Experimental Protocol
Q4: What is a reliable, step-by-step protocol for recrystallizing 3-Chloro-1-(4-octylphenyl)propan-1-one?
A: This protocol assumes a suitable solvent (e.g., isopropanol) has been identified through screening.
Materials & Equipment:
-
Crude 3-Chloro-1-(4-octylphenyl)propan-1-one
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hotplate
-
Stemless or short-stem funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Add the hot solvent to the crude solid portion-wise and with swirling. Use the minimum amount of hot solvent required to fully dissolve the solid. [3]Keeping the solution concentrated is key to maximizing yield.
-
-
Hot Filtration (Optional but Recommended):
-
If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), it must be filtered while hot.
-
Place a stemless funnel with fluted filter paper into a clean, pre-heated receiving flask. Pre-heating prevents premature crystallization in the funnel. [8] * Pour the hot solution through the filter paper as quickly as possible.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Set up a Büchner funnel with filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces. Use minimal solvent to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air-dry completely. For higher boiling point solvents, a vacuum oven may be necessary.
-
Trustworthiness: This protocol incorporates self-validating checks. For instance, the use of a minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, a prerequisite for good yield. Slow cooling is a built-in step to enhance purity by allowing for selective crystallization.
References
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn.
- University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder.
-
Reddit r/Chempros. (2020). Recrystallisation Help. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
SK Pharma Tech Solutions. (n.d.). 3-chloro-1-(4-octylphenyl)propan-1-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit r/chemistry. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- Hartung, W. H., & Crossley, F. (1936). Isonitrosopropiophenone. Organic Syntheses, 16, 44.
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Guthrie, J. P., & Cossar, J. (1986). The chlorination of propiophenone; determination of pK, value and of the course of the reaction. Canadian Journal of Chemistry, 64(6), 1250-1266.
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
- Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.
- Reddy, G. M., & Rao, K. S. (2018). Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Organic & Biomolecular Chemistry, 16(44), 8497-8501.
Sources
Technical Support Center: Synthesis of Fingolimod Intermediates
Welcome to the technical support center for the synthesis of Fingolimod and its key intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis process. We provide in-depth, field-proven insights to help you troubleshoot experimental issues, optimize your reaction conditions, and ensure the integrity of your synthetic route.
Section 1: Troubleshooting Guide - Navigating Common Pitfalls
This section addresses specific problems you may encounter during the key stages of Fingolimod intermediate synthesis. Each answer provides a causal explanation and actionable solutions.
Stage 1: C-C Bond Formation via Alkylation
The alkylation of diethyl acetamidomalonate with a 4-octylphenethyl halide is a cornerstone of many Fingolimod syntheses, but it is also a frequent source of impurities and low yields.[1][2]
Q: My yield for the alkylation of diethyl acetamidomalonate with 2-(4-octylphenyl)ethyl iodide is low, and I'm observing a significant amount of a 4-octylstyrene impurity by HPLC. What is causing this, and how can I prevent it?
A: This is a classic and frequently encountered problem. The 4-octylstyrene impurity arises from an E2 elimination reaction competing with the desired SN2 substitution. The base used to deprotonate the diethyl acetamidomalonate can also abstract a proton from the β-carbon of the 2-(4-octylphenyl)ethyl iodide, leading to the formation of the undesired styrene byproduct.[3]
Causality and Troubleshooting Strategy:
-
Base Selection is Critical: Strong, sterically hindered bases favor proton abstraction for the desired SN2 reaction over elimination. However, common bases like sodium ethoxide can promote elimination. While various bases have been used, the reaction environment is key.
-
Suppression of Elimination: The formation of the styrene impurity can be significantly suppressed by the addition of an iodinating agent during the reaction.[3][4] The presence of iodide ions, from sources like sodium iodide or potassium iodide, leverages Le Châtelier's principle. Any 4-octylstyrene formed can react with the excess iodide under the reaction conditions to regenerate the starting iodide, pushing the equilibrium back towards the reactant and favoring the desired substitution pathway.
-
Solvent and Temperature Control: The reaction should be conducted in a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction. Maintaining a controlled temperature is also crucial; excessive heat can favor the elimination pathway.
Stage 2: Building the Phenethyl Moiety via Friedel-Crafts Reactions
Routes starting from octylbenzene often employ a Friedel-Crafts reaction to introduce the two-carbon side chain. While effective, these reactions require careful control to avoid side products.[5]
Q: I am attempting a Friedel-Crafts acylation on n-octylbenzene with 3-bromopropanoyl chloride and AlCl₃, but I'm getting a complex mixture of products and a low yield of the desired ketone. What are the likely issues?
A: The Friedel-Crafts acylation is a powerful tool, but it has several potential pitfalls, especially with activated rings like n-octylbenzene.[6][7]
Causality and Troubleshooting Strategy:
-
Catalyst Stoichiometry: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the carbonyl oxygen of the acyl halide to form the acylium ion electrophile.[8] It will also coordinate with the product ketone, effectively sequestering the catalyst. Therefore, you must use slightly more than one equivalent of AlCl₃ per equivalent of acyl chloride. Insufficient catalyst is a common cause of low conversion.
-
Positional Isomers: The n-octyl group is an ortho-, para-director. While the para-substituted product is typically major due to sterics, some ortho-acylation can occur, leading to isomeric impurities that may be difficult to separate.[6] Running the reaction at a lower temperature can sometimes improve para-selectivity.
-
Substrate and Reagent Purity: Friedel-Crafts reactions are highly sensitive to moisture. Ensure your solvent is anhydrous and the AlCl₃ is fresh and not partially hydrolyzed. Water will quench the catalyst and inhibit the reaction.
-
Alternative Acylating Agents: If 3-bromopropanoyl chloride is problematic, consider using an acid anhydride, which can sometimes give cleaner reactions.[8]
Stage 3: Reduction of Key Functional Groups
The conversion of esters, ketones, and nitro groups into the final diol and amine functionalities is a critical phase where incomplete reactions or the use of hazardous reagents can pose problems.
Q: The reduction of the two ester groups in diethyl 2-acetamido-2-(4-octylphenethyl)malonate using sodium borohydride (NaBH₄) is incomplete, resulting in a mixture of mono-alcohols and unreacted starting material. How can I drive this to completion without resorting to LiAlH₄?
A: Sodium borohydride is a mild reducing agent and is often inefficient at reducing esters on its own. While Lithium aluminum hydride (LiAlH₄) is effective, its hazardous nature and high cost make it unsuitable for large-scale synthesis.[1] The reactivity of NaBH₄ can be significantly enhanced with additives.
Causality and Troubleshooting Strategy:
-
Enhanced Electrophilicity: The addition of a Lewis acid, such as calcium chloride (CaCl₂), enhances the reducing power of NaBH₄.[9] The Ca²⁺ ion coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack from NaBH₄.
-
Solvent System: The choice of solvent is crucial. A mixture of alcoholic solvents like ethanol with water or THF is often effective for this enhanced reduction system.[9]
-
Temperature and Reaction Time: These reductions may require elevated temperatures or prolonged reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
| Reductant System | Additive | Typical Solvent | Relative Efficacy |
| NaBH₄ | None | Ethanol | Low (Incomplete Reduction) |
| NaBH₄ | CaCl₂ | Ethanol/Water | High |
| LiAlH₄ | None | THF / Diethyl Ether | Very High (Hazardous) |
Q: My catalytic hydrogenation of the 2-nitro-2-(4-octylphenethyl)propane-1,3-diol intermediate is sluggish and often stalls before completion. What are the potential causes?
A: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, but its success is highly dependent on catalyst activity and the absence of poisons.[1][5]
Causality and Troubleshooting Strategy:
-
Catalyst Poisoning: The palladium on carbon (Pd/C) catalyst is sensitive to poisons. Trace impurities containing sulfur, halides, or other heavy metals from previous steps can adsorb to the catalyst surface and deactivate it. Purifying the nitro-intermediate by recrystallization or a silica plug before hydrogenation is highly recommended.
-
Catalyst Quality and Loading: Ensure you are using a high-quality catalyst with appropriate loading (typically 5-10 mol%). For difficult reductions, a Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.
-
Hydrogen Pressure and Agitation: The reaction is often dependent on the efficient transfer of hydrogen gas to the catalyst surface. Ensure your reaction vessel has vigorous agitation and that the hydrogen pressure is maintained at the recommended level (e.g., <1.0 kg/cm ³ or higher, depending on the setup).[1]
-
Solvent Choice: Methanol or ethanol are common solvents for this reaction. Ensure they are of sufficient purity.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common process-related impurities in Fingolimod synthesis, and how should they be monitored?
A: Besides the 4-octylstyrene impurity already discussed, several other process-related impurities are common. These include N-methyl and N,N-dimethyl impurities, regioisomers from Friedel-Crafts reactions, and incompletely reduced intermediates.[10][11] The International Conference on Harmonisation (ICH) guidelines require that any impurity present at a level of 0.10% or higher be identified and characterized.[10] Monitoring is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV detector or mass spectrometry (LC-MS).[12][13]
Q: Some synthetic routes install the polar "head" group early, while others add it late. What are the advantages and disadvantages of each approach?
A: The choice of when to install the 2-aminopropane-1,3-diol "head" is a key strategic decision.
-
Early-Stage Installation: In this approach, a precursor like diethyl acetamidomalonate is modified first, and the lipophilic tail is added later.[2][14] The main advantage is that challenging chemistry on the polar head group is completed early. However, carrying the polar, often water-soluble, intermediate through multiple steps can complicate purification.
-
Late-Stage Installation: This strategy involves constructing the entire 4-octylphenethyl backbone first and then adding the polar head group in the final steps.[1] This can simplify the purification of non-polar intermediates. A significant disadvantage is that late-stage introduction of the aminodiol moiety can increase impurities related to this complex chemical transformation at the end of the synthesis, potentially impacting the final API purity.[1][2]
Q: What are the primary safety considerations when using reagents like AlCl₃ and NaBH₄ on a larger scale?
A: Both reagents require careful handling.
-
Aluminum Chloride (AlCl₃): It is a water-reactive Lewis acid. It reacts violently with water, releasing HCl gas, which is corrosive and toxic. All reactions must be conducted under strictly anhydrous conditions. The quenching step (e.g., adding the reaction mixture to ice/acid) is highly exothermic and must be performed slowly and with adequate cooling to control the temperature and off-gassing.
-
Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a flammable solid. It reacts with acidic solutions and protic solvents to release hydrogen gas, which is flammable and can form explosive mixtures with air. Reactions should be well-ventilated, and quenching of residual NaBH₄ must be done cautiously by slow addition of an acid (e.g., dilute HCl).
Section 3: Protocols & Methodologies
Protocol 1: Optimized NaBH₄/CaCl₂ Reduction of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
This protocol is adapted from methodologies that enhance the reducing power of NaBH₄ for the complete reduction of the malonate esters to the diol.[9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-acetamido-2-(4-octylphenethyl)malonate (1.0 equiv.) in a 4:1 mixture of ethanol and water.
-
Addition of Reagents: Add calcium chloride (CaCl₂, 2.0 equiv.) to the solution and stir until it dissolves. Cool the mixture in an ice bath.
-
Hydride Addition: Add sodium borohydride (NaBH₄, 5.0 equiv.) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of 2M HCl until the effervescence ceases.
-
Extraction: Reduce the volume of the solvent under vacuum, then extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol, which can be purified further by recrystallization or chromatography.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Alkylation
Caption: Logical workflow for diagnosing and solving the formation of styrene impurity.
Diagram 2: Key Fingolimod Intermediates & Common Pitfalls dot
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Chloro-1-(4-octylphenyl)propan-1-one: A Comparative Analysis
For the modern researcher, scientist, and drug development professional, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one, a compound of interest in synthetic chemistry, and compares this powerful technique with other key analytical methods.
Introduction: The Imperative of Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the premier tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable technique. This guide will first delve into a detailed prediction and interpretation of the ¹H NMR spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one, leveraging data from analogous compounds. Subsequently, we will objectively compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic view of the analytical workflow.
Deciphering the Molecular Blueprint: ¹H NMR Spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one
While an experimentally acquired spectrum for 3-Chloro-1-(4-octylphenyl)propan-1-one is not publicly available, a highly accurate prediction can be constructed by analyzing the spectra of its constituent fragments. By examining the ¹H NMR data of 3-chloropropiophenone and various 4-alkylacetophenones, we can confidently assign the expected chemical shifts, multiplicities, and coupling constants for each proton in the target molecule.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~ 0.88 | Triplet (t) | 3H | ~ 7.0 |
| H-b to H-g (-(CH₂)₆-) | ~ 1.29 | Multiplet (m) | 12H | - |
| H-h (Ar-CH₂) | ~ 2.65 | Triplet (t) | 2H | ~ 7.5 |
| H-j (Ar-H, ortho to C=O) | ~ 7.90 | Doublet (d) | 2H | ~ 8.5 |
| H-k (Ar-H, ortho to octyl) | ~ 7.30 | Doublet (d) | 2H | ~ 8.5 |
| H-l (-C(=O)CH₂-) | ~ 3.30 | Triplet (t) | 2H | ~ 6.5 |
| H-m (-CH₂Cl) | ~ 3.85 | Triplet (t) | 2H | ~ 6.5 |
Rationale Behind the Assignments:
-
The Octyl Chain (H-a to H-h): The terminal methyl group (H-a) is expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group. The bulk of the methylene protons in the chain (H-b to H-g) will overlap in a complex multiplet, typically between 1.2 and 1.4 ppm, a characteristic region for aliphatic chains. The methylene group attached to the aromatic ring (H-h), being in a benzylic position, will be deshielded and is predicted to be a triplet around 2.65 ppm.
-
The Aromatic Protons (H-j and H-k): The para-substitution pattern of the benzene ring results in a simplified aromatic region. The two protons ortho to the electron-withdrawing carbonyl group (H-j) will be the most deshielded, appearing as a doublet around 7.90 ppm. The two protons ortho to the electron-donating octyl group (H-k) will be more shielded, resonating as a doublet around 7.30 ppm. The coupling between these adjacent aromatic protons will result in a characteristic doublet splitting pattern with a coupling constant of approximately 8.5 Hz.
-
The 3-Chloropropanoyl Group (H-l and H-m): This is the most diagnostic region of the spectrum. The methylene group alpha to the carbonyl (H-l) will be deshielded and is expected to appear as a triplet around 3.30 ppm. The methylene group attached to the electronegative chlorine atom (H-m) will be even more deshielded, with a predicted chemical shift of around 3.85 ppm, also as a triplet. The coupling between these two adjacent methylene groups will result in a triplet-of-triplets pattern for each, with a coupling constant of approximately 6.5 Hz.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical techniques. Below is a comparison of the information provided by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for 3-Chloro-1-(4-octylphenyl)propan-1-one.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | - Number of different proton environments- Chemical environment of each proton- Integration (ratio of protons)- Spin-spin coupling (connectivity) | - Provides a detailed map of the entire proton skeleton.- Unambiguously confirms the connectivity of the propanoyl chain and the substitution pattern of the aromatic ring. | - Signal overlap in the aliphatic region of the octyl chain can make precise assignment of each methylene group challenging without 2D NMR. |
| ¹³C NMR | - Number of different carbon environments- Chemical environment of each carbon | - Confirms the presence of all 17 carbon atoms.- Clearly distinguishes between aliphatic, aromatic, and carbonyl carbons. The carbonyl carbon signal (>195 ppm) is highly diagnostic. | - Does not provide information on connectivity (without specialized experiments like DEPT or 2D NMR).- Longer acquisition times are required compared to ¹H NMR. |
| Mass Spectrometry (MS) | - Molecular weight (from the molecular ion peak)- Elemental composition (with high-resolution MS)- Fragmentation pattern (structural clues) | - Confirms the molecular weight of 280.83 g/mol .- The presence of a chlorine isotope pattern (M+2 peak with ~1/3 the intensity of the M peak) provides strong evidence for the presence of one chlorine atom.- Characteristic fragmentation patterns, such as the loss of the chloropropyl group or cleavage at the benzylic position, can support the proposed structure. | - Does not provide detailed information on the connectivity of the atoms.- Isomers may have identical molecular weights and similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups | - A strong absorption around 1685 cm⁻¹ is highly indicative of the aryl ketone carbonyl group.- C-H stretching absorptions for both sp³ (alkyl) and sp² (aromatic) carbons will be present.- A C-Cl stretching absorption will be present in the fingerprint region (typically 600-800 cm⁻¹). | - Provides limited information about the overall molecular skeleton.- Does not distinguish between isomers with the same functional groups. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to standardized protocols is crucial for obtaining reproducible and reliable NMR data. The following is a step-by-step methodology for the preparation and analysis of a sample of 3-Chloro-1-(4-octylphenyl)propan-1-one, based on guidelines from the American Chemical Society (ACS) and the International Union of Pure and Applied Chemistry (IUPAC).[1][2]
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
2. Data Acquisition:
-
Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹H NMR.
-
Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
Spectral Width: The spectral width should encompass all expected proton signals (e.g., -1 to 12 ppm).
-
3. Data Processing and Reporting:
-
Fourier Transform: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be properly phased to ensure all peaks are in pure absorption mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
-
Data Reporting: The data should be reported in a standardized format, including the solvent, spectrometer frequency, and for each signal: the chemical shift (in ppm to two decimal places), the integration (as an integer), the multiplicity (s, d, t, q, m, etc.), and the coupling constant(s) (J in Hz to one decimal place).
Visualizing the Workflow
The process of interpreting an NMR spectrum and relating it to a molecular structure can be visualized as a logical workflow.
Caption: Workflow for ¹H NMR-based structure elucidation.
Conclusion: The Power of a Multi-Technique Approach
The structural elucidation of 3-Chloro-1-(4-octylphenyl)propan-1-one serves as an excellent case study for the application of modern analytical techniques. ¹H NMR spectroscopy, with its ability to provide a detailed picture of the proton framework, is undoubtedly the most powerful single technique for this purpose. However, a truly robust and self-validating approach, as demanded by the rigorous standards of drug development and scientific research, involves the integration of complementary techniques. The molecular weight and elemental composition from mass spectrometry, the carbon skeleton information from ¹³C NMR, and the functional group confirmation from IR spectroscopy all contribute to building an unshakeable foundation for the proposed structure. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and efficiently determine the structures of novel compounds.
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National Institute of Standards and Technology. (n.d.). p-Octylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Information for: A practical and efficient synthesis of vinylarenes from styrenes. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). Retrieved from [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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PubChem. (n.d.). 4'-Ethylacetophenone. Retrieved from [Link]
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YouTube. (2021). NMR spectrum of acetophenone. Retrieved from [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mass Spectrum Fragmentation of 3-Chloro-1-(4-octylphenyl)propan-1-one and Comparative Analytical Strategies
In the landscape of drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the mass spectrum fragmentation pattern of 3-Chloro-1-(4-octylphenyl)propan-1-one, a compound of interest in synthetic chemistry. Beyond a mere procedural description, this document delves into the mechanistic underpinnings of its fragmentation, compares mass spectrometry with alternative analytical techniques, and offers a robust experimental protocol for reproducible results.
Introduction to Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule and the formation of a molecular ion (M+•).[1] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information about its molecular weight and structure.[2]
The fragmentation process is not random; it is governed by the principles of chemical stability. Bonds are more likely to break to form more stable carbocations and radicals.[1] Understanding these fragmentation pathways is key to interpreting a mass spectrum and deducing the structure of an unknown compound.
Predicted Mass Spectrum Fragmentation Pattern of 3-Chloro-1-(4-octylphenyl)propan-1-one
The structure of 3-Chloro-1-(4-octylphenyl)propan-1-one contains several key functional groups that will dictate its fragmentation pattern: an aromatic ring, a ketone, a long alkyl chain, and a chlorine atom.
Molecular Ion Peak: Due to the stable aromatic ring, a prominent molecular ion peak is expected.[3] The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), will result in a significant M+2 peak, approximately one-third the intensity of the molecular ion peak.[4]
The major fragmentation pathways are predicted to be:
-
Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[5][6] Two primary alpha-cleavage pathways are possible for this molecule:
-
Pathway A: Loss of the chloropropyl radical to form the stable 4-octylbenzoyl cation.
-
Pathway B: Loss of the 4-octylphenyl radical to form the 3-chloropropionyl cation. The presence of the chlorine atom in this fragment will be indicated by an isotopic pattern.
-
-
McLafferty Rearrangement: This is a characteristic rearrangement of carbonyl compounds containing a γ-hydrogen.[7][8][9] The carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the octyl chain via a six-membered transition state. This results in the elimination of a neutral alkene (1-heptene) and the formation of a resonance-stabilized radical cation.
-
Benzylic Cleavage and Fragmentation of the Alkyl Chain: The octyl chain can undergo fragmentation. Cleavage at the benzylic position is favorable due to the formation of a resonance-stabilized benzylic cation.[10] Further fragmentation of the alkyl chain will likely produce a series of carbocations separated by 14 Da (CH₂).[3]
-
Tropylium Ion Formation: Aromatic compounds with alkyl substituents often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[10]
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted major fragmentation pathways of 3-Chloro-1-(4-octylphenyl)propan-1-one.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring the mass spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one using a standard gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.
3.1. Sample Preparation
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 1 mg/mL.
-
Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. If necessary, purify the sample using techniques like column chromatography or recrystallization.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this compound.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 300 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
The following diagram outlines the experimental workflow:
Caption: GC-MS experimental workflow for the analysis of 3-Chloro-1-(4-octylphenyl)propan-1-one.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural information. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers can have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Cl). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Cl, etc.). | Confirms the empirical formula. | Does not provide structural information, requires pure sample. |
Conclusion
The mass spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one is predicted to be rich in structural information. The key diagnostic features will be the isotopic pattern of chlorine, the prominent acylium ions from alpha-cleavage, the characteristic McLafferty rearrangement, and the fragmentation of the long alkyl chain. For unambiguous structure confirmation, a multi-technique approach, combining the detailed fragmentation data from mass spectrometry with the connectivity information from NMR spectroscopy and functional group identification from IR spectroscopy, is the gold standard in modern analytical chemistry.
References
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- Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
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- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- The Organic Chemistry Tutor. (2025, October 22). The McLafferty Rearrangement in Mass Spectrometry. YouTube.
- ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
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A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one
Introduction: The Significance of 3-Chloro-1-(4-octylphenyl)propan-1-one
3-Chloro-1-(4-octylphenyl)propan-1-one is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialty chemicals. Its molecular structure, featuring a substituted aromatic ring and a reactive chloropropyl chain, makes it a versatile building block. The efficient and selective synthesis of this compound is therefore of considerable interest to the research and drug development community. The most common synthetic route is the Friedel-Crafts acylation of octylbenzene with 3-chloropropionyl chloride. The choice of Lewis acid catalyst is paramount in this electrophilic aromatic substitution, directly influencing yield, purity, reaction conditions, and overall process economy. This guide provides an in-depth comparison of various Lewis acid catalysts for this synthesis, supported by experimental insights and protocols.
The Underlying Chemistry: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[1] The reaction requires a Lewis acid catalyst to activate the acylating agent, typically an acyl chloride or anhydride.[2] The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich aromatic ring of octylbenzene. Subsequent loss of a proton restores the aromaticity of the ring and yields the desired ketone.[4]
The octyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky octyl group, the acylation is expected to occur predominantly at the para-position. However, the choice of catalyst and reaction conditions can significantly impact this regioselectivity.
Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter in the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one. The ideal catalyst should offer high yield and regioselectivity, operate under mild conditions, be cost-effective, and allow for a straightforward work-up. Here, we compare four common Lewis acids: Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Titanium Tetrachloride (TiCl₄), and Zinc Chloride (ZnCl₂).
| Catalyst | Relative Acidity | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Very High | Low temperature (-10°C to RT) | High reactivity, readily available, cost-effective.[5] | Highly hygroscopic, stoichiometric amounts often required, vigorous reaction, challenging work-up, potential for side reactions at higher temperatures.[3] |
| FeCl₃ | High | Room temperature to moderate heating | Less reactive than AlCl₃ leading to potentially better selectivity, less hazardous, more environmentally benign.[6] | Generally lower yields and longer reaction times compared to AlCl₃, can also be hygroscopic.[7] |
| TiCl₄ | Moderate to High | Varies, can be used for specific selectivities | Can offer high selectivity, particularly for ortho-acylation of activated rings like phenols.[8][9] | Highly sensitive to moisture, can be more expensive, may require specific solvent systems.[9] |
| ZnCl₂ | Moderate | Higher temperatures, microwave irradiation | Can be used in greener solvent-free conditions, reusable, less hazardous.[10] | Often requires more forcing conditions (higher temperatures or microwave), may not be as effective for less reactive substrates. |
Aluminum Chloride (AlCl₃): The Workhorse Catalyst
Aluminum chloride is the most frequently used Lewis acid for Friedel-Crafts acylations due to its high reactivity and low cost. Its strong Lewis acidity efficiently generates the acylium ion, leading to high conversion rates. For the acylation of alkylbenzenes, controlling the reaction temperature is crucial. Lower temperatures, often below 0°C, are known to enhance para-selectivity and minimize the formation of ortho and meta isomers, as well as reducing potential side reactions like dealkylation or isomerization of the octyl chain.[5] However, the high reactivity of AlCl₃ can also be a drawback, leading to vigorous reactions that require careful control of the reagent addition. The work-up procedure for AlCl₃-catalyzed reactions can be cumbersome, involving quenching with ice and acid, which generates a significant amount of aqueous waste.[3]
Ferric Chloride (FeCl₃): A Milder Alternative
Ferric chloride is a less potent Lewis acid than AlCl₃, which can be advantageous in terms of selectivity.[6] While it may require slightly longer reaction times or higher temperatures, the reaction is generally less exothermic and easier to control. This can lead to a cleaner reaction profile with fewer byproducts. FeCl₃ is also considered a more environmentally friendly and cost-effective alternative to AlCl₃. For substrates that are highly activated, FeCl₃ can provide excellent yields of the desired para-isomer.
Titanium Tetrachloride (TiCl₄): The Selective Catalyst
Titanium tetrachloride is a versatile Lewis acid that has found application in a wide range of organic transformations.[9] In the context of Friedel-Crafts acylation, TiCl₄ is particularly noted for its ability to mediate ortho-acylation of phenols.[8] While octylbenzene is not a phenol, this suggests that TiCl₄ can exhibit different selectivity profiles compared to AlCl₃ and FeCl₃. Its use in the acylation of non-phenolic aromatics is also documented. TiCl₄ is a liquid, which can simplify handling compared to solid AlCl₃ and FeCl₃, but it is also highly sensitive to moisture.
Zinc Chloride (ZnCl₂): A Greener Approach
In recent years, there has been a push towards developing more environmentally benign synthetic methods. Zinc chloride, particularly in combination with microwave irradiation and solvent-free conditions, has emerged as a promising "green" catalyst for Friedel-Crafts acylation.[10] While it is a weaker Lewis acid and may require more energy input (in the form of microwave energy or higher temperatures), the ability to reuse the catalyst and avoid volatile organic solvents are significant advantages.[10] This approach is particularly attractive for large-scale industrial synthesis where waste reduction and catalyst recycling are major considerations.
Experimental Protocols
The following protocols are representative procedures for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one using different Lewis acid catalysts. Appropriate safety precautions should be taken when handling all reagents, particularly the Lewis acids and acyl chlorides, which are corrosive and moisture-sensitive.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Protocol 1: AlCl₃-Catalyzed Synthesis
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cooling: The flask is cooled to -10°C to 0°C in an ice-salt bath.
-
Reagent Addition: A solution of 3-chloropropionyl chloride (1.0 eq.) in the same dry solvent is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: A solution of octylbenzene (1.0 eq.) in the dry solvent is then added dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction is monitored by TLC or GC.
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Protocol 2: FeCl₃-Catalyzed Synthesis
-
Reaction Setup: A similar setup to Protocol 1 is used. The flask is charged with anhydrous ferric chloride (1.1 eq.) and a dry solvent (e.g., nitromethane or 1,2-dichloroethane).
-
Reagent Addition: A solution of 3-chloropropionyl chloride (1.0 eq.) in the dry solvent is added to the stirred suspension of FeCl₃ at room temperature.
-
Substrate Addition: Octylbenzene (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or gently heated (40-50°C) for 6-12 hours, with monitoring by TLC or GC.
-
Work-up and Purification: The work-up and purification procedure is similar to that described in Protocol 1.
Conclusion and Future Outlook
The choice of Lewis acid catalyst for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one is a trade-off between reactivity, selectivity, cost, and environmental impact.
-
Aluminum chloride (AlCl₃) remains a highly effective and economical choice, particularly when high reactivity is required. Careful temperature control is paramount to ensure high para-selectivity and minimize side reactions.
-
Ferric chloride (FeCl₃) presents a viable, milder, and more environmentally benign alternative, which may be preferable for large-scale syntheses where safety and ease of handling are primary concerns.
-
Titanium tetrachloride (TiCl₄) and Zinc Chloride (ZnCl₂) represent more specialized options. TiCl₄ may offer unique selectivity advantages that warrant investigation, while ZnCl₂ in conjunction with microwave technology points towards a greener and more sustainable future for Friedel-Crafts acylation.
Future research in this area will likely focus on the development of reusable, solid acid catalysts and flow chemistry processes to further improve the efficiency, safety, and sustainability of this important industrial reaction.
References
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (2006). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Quora. (2018). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution?. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. Retrieved from [Link]
-
Sereda, G. A., & Rajpara, V. B. (2007). A Green Alternative to Aluminum Chloride Alkylation of Xylene. Journal of Chemical Education, 84(4), 692. [Link]
-
Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2003). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. Synthesis, 2003(18), 2877-2881. [Link]
-
Li, R., Wang, S. R., & Lu, W. (2007). FeCl3-Catalyzed Alkenylation of Simple Arenes with Aryl-Substituted Alkynes. Organic Letters, 9(12), 2219-2222. [Link]
-
Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(02), 267-271. [Link]
-
The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. (2024). Chemistry & Chemical Technology, 18(1), 1-19. [Link]
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A Comparative Guide to the Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one: A Researcher's Handbook
In the landscape of pharmaceutical and materials science research, the synthesis of specific molecular scaffolds is a critical endeavor. 3-Chloro-1-(4-octylphenyl)propan-1-one, a β-chloroketone, represents a valuable intermediate for the development of novel therapeutic agents and functional materials. Its utility lies in the reactive chloropropyl chain, which allows for a variety of subsequent chemical modifications. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering a comprehensive analysis of their respective methodologies, performance, and practical considerations for the modern research laboratory.
Introduction: The Significance of 3-Chloro-1-(4-octylphenyl)propan-1-one
3-Chloro-1-(4-octylphenyl)propan-1-one is a key building block in organic synthesis. The presence of a ketone functional group and a reactive alkyl chloride in the same molecule allows for sequential or tandem reactions, making it a versatile precursor for the synthesis of more complex molecules. The long octyl chain imparts significant lipophilicity, a property often sought in drug design to enhance membrane permeability and in materials science to tune solubility and self-assembly properties.
This guide will dissect two distinct synthetic strategies for the preparation of this valuable compound:
-
Route 1: Direct Friedel-Crafts Acylation of Octylbenzene. This classical approach offers a direct and often efficient pathway to the target molecule.
-
Route 2: A Two-Step Approach via 4-Octylacetophenone. This alternative strategy involves the initial synthesis of a key intermediate, 4-octylacetophenone, followed by the introduction of the chloropropyl moiety.
Through a detailed examination of these routes, supported by experimental data and mechanistic insights, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Route 1: The Direct Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring. In the context of synthesizing 3-Chloro-1-(4-octylphenyl)propan-1-one, this reaction involves the electrophilic substitution of octylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 3-chloropropionyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich octylbenzene ring. The octyl group is an ortho-, para-directing activator, meaning it directs the incoming acyl group to the positions ortho and para to itself. Due to steric hindrance from the bulky octyl group, the para-substituted product is predominantly formed.
Experimental Protocol: Friedel-Crafts Acylation of Octylbenzene
-
Materials:
-
Octylbenzene
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of octylbenzene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 3-Chloro-1-(4-octylphenyl)propan-1-one.
-
Visualization of the Workflow
Caption: Workflow for the Friedel-Crafts Acylation of Octylbenzene.
Route 2: A Two-Step Approach via 4-Octylacetophenone
An alternative strategy for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one involves a two-step process. The first step is the synthesis of 4-octylacetophenone, which is then converted to the target β-chloroketone in the second step.
Step 1: Synthesis of 4-Octylacetophenone
Similar to Route 1, the synthesis of 4-octylacetophenone is achieved via a Friedel-Crafts acylation, this time using acetyl chloride as the acylating agent.
-
Materials:
-
Octylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
Follow the same procedure as for the Friedel-Crafts acylation of octylbenzene described in Route 1, substituting acetyl chloride for 3-chloropropionyl chloride.
-
The resulting 4-octylacetophenone can be purified by distillation under reduced pressure.
-
Step 2: Conversion of 4-Octylacetophenone to 3-Chloro-1-(4-octylphenyl)propan-1-one
The conversion of the acetyl group of 4-octylacetophenone to the 3-chloropropionyl group is the key transformation in this route. A common method involves a Mannich reaction followed by a substitution reaction.
-
Materials:
-
4-Octylacetophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Thionyl chloride (SOCl₂) or other chlorinating agent
-
Appropriate solvent for chlorination (e.g., DCM)
-
-
Procedure (Mannich Reaction):
-
To a round-bottom flask, add 4-octylacetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with NaOH solution.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate to obtain the Mannich base, 3-(dimethylamino)-1-(4-octylphenyl)propan-1-one.
-
-
Procedure (Chlorination):
-
The crude Mannich base can be converted to the quaternary ammonium salt by treatment with methyl iodide.
-
The resulting quaternary ammonium salt is then subjected to nucleophilic substitution with a chloride source (e.g., from HCl or a salt) to yield the final product.
-
Alternatively, direct chlorination of the enolate of 4-octylacetophenone with a suitable electrophilic chlorine source can be explored, though this may lead to mixtures of α- and β-chloro isomers. A more controlled approach involves the reaction of the enolate with formaldehyde to form the β-hydroxyketone, which is then converted to the β-chloroketone using a chlorinating agent like thionyl chloride.
-
Visualization of the Workflow
Caption: Workflow for the Two-Step Synthesis via 4-Octylacetophenone.
Comparative Analysis: Performance and Practicality
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Two-Step Synthesis via 4-Octylacetophenone |
| Overall Yield | Generally good to high, often in a single step. A similar reaction for a brominated analog reports a yield of 74%. | The overall yield is dependent on the efficiency of two separate reactions. Each step can have a good yield, but the cumulative yield may be lower than the direct route. |
| Number of Steps | One main reaction step. | Two distinct synthetic steps. |
| Atom Economy | Higher, as the desired carbon skeleton is constructed directly. | Lower, due to the introduction and subsequent removal of the dimethylamino group in the Mannich reaction pathway. |
| Starting Materials | Octylbenzene and 3-chloropropionyl chloride. 3-chloropropionyl chloride can be prepared from acrylic acid. | Octylbenzene, acetyl chloride, paraformaldehyde, and dimethylamine hydrochloride. |
| Reagent Handling & Safety | Requires handling of highly reactive and corrosive AlCl₃ and 3-chloropropionyl chloride. The reaction is exothermic and requires careful temperature control. | Also involves Friedel-Crafts conditions in the first step. The Mannich reaction uses paraformaldehyde, which is a source of formaldehyde, a known carcinogen. |
| Purification | Can be challenging due to potential side products from the Friedel-Crafts reaction, such as ortho isomers or di-acylated products. | Purification is required after each step, which can increase the overall workload but may lead to a purer final product. |
| Scalability | Friedel-Crafts reactions are widely used in industry, but the exothermic nature and the need for stoichiometric amounts of Lewis acid can pose challenges on a large scale. | Multi-step syntheses can be more complex to scale up. However, each step can be optimized individually. |
Supporting Experimental Data
-
¹H NMR (300 MHz, CDCl₃): δ (p.p.m.) = 7.84–7.79 (m, 2H, ArH); 7.65–7.59 (m, 2H, ArH); 3.91 (t, ³J = 6.7 Hz, 2H); 3.42 (t, ³J = 6.7 Hz, 2H).
-
¹³C NMR (75 MHz, CDCl₃): δ (p.p.m.) = 195.83 (CO); 135.20 (C); 132.22, 132.22, 129.68, 129.68 (CH); 128.96 (C); 41.33, 38.59 (CH₂).
It is expected that the ¹H and ¹³C NMR spectra of 3-Chloro-1-(4-octylphenyl)propan-1-one would show similar signals for the chloropropionyl moiety, with additional signals corresponding to the 4-octylphenyl group.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to 3-Chloro-1-(4-octylphenyl)propan-1-one. The choice between the two will ultimately depend on the specific needs and constraints of the research project.
-
For a more direct and potentially higher-yielding synthesis , the Friedel-Crafts acylation of octylbenzene (Route 1) is the recommended approach. Its single-step nature makes it an attractive option for rapid access to the target molecule, provided that purification challenges can be effectively managed.
-
For situations where the intermediate, 4-octylacetophenone, is readily available or required for other purposes , the two-step approach (Route 2) offers a logical alternative. While it involves more synthetic steps, it may provide better control over purity.
Researchers should carefully consider factors such as the availability and cost of starting materials, the scale of the reaction, and the available purification capabilities when selecting a synthetic route. It is also recommended to perform small-scale trial reactions to optimize conditions for the specific substrate and desired purity level.
References
- Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Am
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 3-Chloropropionyl Chloride
For researchers, scientists, and professionals in drug development, the strategic selection of an acylating agent is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 3-chloropropionyl chloride against other commonly employed acylating agents, namely acetyl chloride, benzoyl chloride, and trifluoroacetyl chloride. By examining their relative reactivities and providing supporting experimental frameworks, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Crucial Role of the Acylating Agent in Modern Synthesis
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, indispensable for forging amide, ester, and ketone functionalities.[1] The reactivity of the acylating agent is a paramount consideration, dictating reaction conditions, substrate scope, and the potential for side reactions. Acyl chlorides, as a class, are among the most reactive acylating agents, often enabling reactions to proceed under mild conditions with high yields.[2]
Understanding the Reactivity of Acyl Chlorides: A Mechanistic Perspective
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive effects, resonance effects, and steric hindrance imparted by the R group of the R-COCl molecule. The reaction with a nucleophile, such as an amine, typically proceeds through a nucleophilic addition-elimination mechanism.[3]
A lone pair of electrons from the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the acylated product.[3] The positive charge on the carbonyl carbon, and thus its susceptibility to nucleophilic attack, is modulated by the electronic properties of the acyl group's side chain.
Comparative Reactivity Analysis
This section delves into a comparative analysis of 3-chloropropionyl chloride, acetyl chloride, benzoyl chloride, and trifluoroacetyl chloride, focusing on the structural features that dictate their reactivity.
Trifluoroacetyl Chloride: The Apex of Reactivity
Trifluoroacetyl chloride stands out as an exceptionally reactive acylating agent.[4] The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I), significantly increasing the partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack. This heightened reactivity allows for the acylation of even weakly nucleophilic substrates under mild conditions.[4]
3-Chloropropionyl Chloride and Acetyl Chloride: The Aliphatic Workhorses
Both 3-chloropropionyl chloride and acetyl chloride are aliphatic acyl chlorides and exhibit high reactivity. The primary difference lies in the substituent on the α-carbon. In 3-chloropropionyl chloride, the presence of a chlorine atom at the 3-position exerts a moderate electron-withdrawing inductive effect, which slightly enhances the electrophilicity of the carbonyl carbon compared to acetyl chloride. Acetyl chloride, with its methyl group, has a mild electron-donating inductive effect (+I) that slightly tempers the reactivity of the carbonyl carbon.
Beyond its reactivity as an acylating agent, 3-chloropropionyl chloride is a bifunctional reagent. The presence of the reactive alkyl chloride moiety allows for subsequent nucleophilic substitution reactions, making it a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.[5]
Benzoyl Chloride: The Aromatic Contender
Benzoyl chloride is generally less reactive than its aliphatic counterparts.[6] This is due to the resonance effect of the benzene ring, which can donate electron density to the carbonyl group, thereby reducing the electrophilicity of the carbonyl carbon. While the phenyl group is inductively electron-withdrawing, the resonance effect is more dominant in this context, leading to a decrease in reactivity compared to aliphatic acyl chlorides.
The following table summarizes the key characteristics and a qualitative comparison of the reactivity of these acylating agents.
| Acylating Agent | Structure | Key Structural Feature | Electronic Effect | Relative Reactivity |
| Trifluoroacetyl Chloride | CF₃COCl | Trifluoromethyl group | Strong -I effect | Very High |
| 3-Chloropropionyl Chloride | ClCH₂CH₂COCl | 3-chloroethyl group | Moderate -I effect | High |
| Acetyl Chloride | CH₃COCl | Methyl group | Weak +I effect | High |
| Benzoyl Chloride | C₆H₅COCl | Phenyl group | Resonance donation | Moderate |
Experimental Protocol: A Framework for Comparison
To empirically determine the relative reactivity of these acylating agents, a standardized experimental protocol is essential. The acylation of an amine, such as benzylamine or aniline, provides a robust model system. The reaction progress can be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by quenching aliquots at specific time points followed by chromatographic analysis (TLC, GC, or HPLC).
General Protocol for the N-Acylation of Benzylamine
This protocol is designed as a template and can be adapted to compare the reactivity of different acyl chlorides under identical conditions.
Materials:
-
Benzylamine
-
Acyl chloride (3-chloropropionyl chloride, acetyl chloride, benzoyl chloride, or trifluoroacetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution of the amine over a period of 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Quench the aliquots with a saturated aqueous solution of sodium bicarbonate and extract with DCM. Analyze the organic layer by TLC or GC to determine the consumption of the starting amine and the formation of the amide product.
-
Work-up: Once the reaction is complete (as determined by the monitoring method), quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the corresponding carboxylic acid. Therefore, all glassware must be dry, and anhydrous solvents should be used.
-
Inert Atmosphere: This prevents the reaction of the acyl chloride with atmospheric moisture.
-
Use of a Base: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[3] This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine is added to neutralize the HCl as it is formed.[7]
-
Controlled Addition at Low Temperature: The reaction of amines with highly reactive acyl chlorides can be very exothermic. Dropwise addition at 0 °C helps to control the reaction temperature and minimize the formation of side products.
Visualizing the Decision-Making Process
The selection of an appropriate acylating agent is a multi-faceted decision that balances reactivity, selectivity, cost, and the desired functionality in the final product. The following diagram illustrates the key factors influencing this choice.
Caption: Factors influencing the choice of an acylating agent.
Conclusion: Making the Right Choice for Your Synthesis
The selection of an acylating agent is a nuanced decision that requires a thorough understanding of the underlying chemical principles. Trifluoroacetyl chloride offers the highest reactivity, making it ideal for challenging acylations. 3-chloropropionyl chloride and acetyl chloride are highly effective and versatile aliphatic acylating agents, with the former offering the added advantage of a second reactive site for further functionalization. Benzoyl chloride, while less reactive, can provide greater selectivity in certain applications. By carefully considering the nature of the nucleophile, the desired final product, and the reaction conditions, researchers can strategically choose the optimal acylating agent to achieve their synthetic goals with precision and efficiency.
References
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- BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. BenchChem.
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- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
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- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
- Industrial & Engineering Chemistry Research. (n.d.). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System.
- Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
- Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
- BenchChem. (2025).
- ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF.
- ResearchGate. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). Rate constant of aniline, 2-chloroaniline, and 2,6-dichloroaniline photodegradation on photocatalysts: P25; Hal- TiO2.
- Wikipedia. (n.d.). Trifluoroacetyl chloride. Wikipedia.
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Isomeric purity analysis of 3-Chloro-1-(4-octylphenyl)propan-1-one
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 3-Chloro-1-(4-octylphenyl)propan-1-one
For professionals in pharmaceutical research and development, ensuring the chemical purity of synthetic intermediates is paramount. 3-Chloro-1-(4-octylphenyl)propan-1-one is a key building block whose isomeric profile can significantly influence the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide offers a senior application scientist's perspective on navigating the complexities of its isomeric purity analysis, comparing the primary analytical techniques, and providing actionable, field-tested protocols.
The Strategic Imperative: Why Isomeric Purity Matters
Isomers, compounds with identical molecular formulas but different atomic arrangements, can exhibit divergent pharmacological and toxicological profiles. For 3-Chloro-1-(4-octylphenyl)propan-1-one, impurities can arise from its synthesis, typically a Friedel-Crafts acylation of octylbenzene. While the para-substituted product is favored, positional isomers (ortho, meta) and structural isomers (e.g., 2-chloro derivative) can form. These closely related structures are often difficult to separate from the main compound and from each other, posing a significant challenge to process chemistry and quality control. An uncharacterized or uncontrolled isomeric profile can compromise clinical outcomes and lead to regulatory hurdles.
Caption: Relationship between the target molecule and its primary isomeric impurities.
A Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is a strategic decision based on the specific question at hand—be it routine quality control, in-depth structural confirmation, or trace-level impurity detection. We will compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparative Overview of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Quantitative analysis, routine QC, purity checks. | High-sensitivity detection, identification of volatile impurities. | Unambiguous structure elucidation, absolute confirmation. |
| Separation Principle | Differential partitioning between liquid mobile and solid stationary phases. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclear spin alignment in a magnetic field. |
| Key Advantages | High precision and accuracy for quantification; versatile for various polarities. | Excellent resolving power for isomers; definitive identification via mass fragmentation.[1] | Provides complete structural information; non-destructive.[2] |
| Limitations | May require extensive method development; structural information is indirect. | Limited to thermally stable and volatile compounds. | Lower sensitivity; higher instrumentation cost. |
| Isomer Separation | Excellent for positional isomers with optimized columns (e.g., Phenyl-Hexyl). Chiral phases needed for enantiomers.[3] | Effective for positional isomers with different boiling points.[4] | Distinguishes all isomers based on unique spectral fingerprints.[5] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the cornerstone of quality control for its robustness and quantitative precision. The key to separating closely related positional isomers lies in exploiting subtle differences in their polarity and interactions with the stationary phase.
Expertise & Experience: While a standard C18 column can provide baseline separation, a Phenyl-Hexyl stationary phase is often a superior choice for aromatic positional isomers. The phenyl groups in the stationary phase induce π-π stacking interactions with the aromatic ring of the analyte, providing an additional separation mechanism beyond simple hydrophobicity that can significantly enhance resolution between ortho, meta, and para isomers.
Experimental Protocol: HPLC-UV Analysis of Isomeric Purity
-
Instrumentation & Columns:
-
HPLC system with UV/PDA detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of 0.1 mg/mL for analysis.
-
Trustworthiness: This protocol becomes a self-validating system through rigorous method validation. According to ICH guidelines, this involves demonstrating specificity (the ability to resolve all potential isomers from the main peak), linearity over the expected concentration range, and determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for each impurity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Sensitive Identification
For identifying and quantifying volatile and thermally stable isomers, GC-MS is unparalleled. Its high chromatographic resolution combined with the structural information from mass spectrometry makes it a powerful tool for impurity profiling.[6]
Expertise & Experience: The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane like a DB-5 or HP-5MS) provides an excellent balance for separating aromatic isomers based on subtle differences in their boiling points and polarities. Electron Ionization (EI) at 70 eV is standard, as it creates reproducible fragmentation patterns that serve as a "fingerprint" for each isomer, allowing for confident identification through spectral library matching or de novo interpretation.
Experimental Protocol: GC-MS Isomer Profiling
-
Instrumentation & Columns:
-
GC-MS system with an Electron Ionization (EI) source.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter of Structure
When absolute, unambiguous structural confirmation is required, NMR is the ultimate authority.[7][8] It provides detailed information about the chemical environment of every proton and carbon atom, allowing for the definitive assignment of isomeric structures without the need for reference standards of the impurities themselves.
Authoritative Grounding: The chemical shifts and coupling constants in NMR are fundamental physical properties of a molecule's structure. For aromatic compounds, the substitution pattern dictates the appearance of the signals in the aromatic region of the ¹H NMR spectrum.
-
Para-substitution (the target isomer): Typically shows a symmetrical, simple pattern, often a pair of doublets (an AA'BB' system).
-
Ortho- and Meta-substitution: Result in more complex and asymmetric splitting patterns that are clearly distinguishable from the para isomer.
Similarly, ¹³C NMR will show a different number of aromatic carbon signals depending on the molecule's symmetry (fewer signals for the more symmetric para isomer).
Caption: A generalized workflow for the comprehensive isomeric purity analysis.
Strategic Recommendations
-
For Routine QC and Batch Release: A validated HPLC method is the most efficient and reliable choice. It provides precise quantification of the main component and known impurities against reference standards.
-
For Impurity Identification and Trace Analysis: GC-MS is superior for identifying unknown volatile impurities due to its high sensitivity and the structural information provided by the mass spectrum.
-
For Reference Standard Characterization and Dispute Resolution: NMR is the definitive technique. It should be used to unequivocally confirm the structure of the primary material and to elucidate the structure of any significant, unknown impurities isolated by preparative chromatography.
By employing these techniques strategically, researchers, scientists, and drug development professionals can build a comprehensive and robust data package that ensures the isomeric purity of 3-Chloro-1-(4-octylphenyl)propan-1-one, safeguarding the quality and integrity of the final pharmaceutical product.
References
-
Phenomenex. Chiral HPLC Separations.[Link]
-
SK Pharma Tech Solutions. 3-chloro-1-(4-octylphenyl)propan-1-one.[Link]
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Professor Carbon (YouTube). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving.[Link]
-
Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.[Link]
-
National Institutes of Health (PMC). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.[Link]
-
Pharmaffiliates. 3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7.[Link]
-
Science.gov. aromatic positional isomers: Topics.[Link]
-
Royal Society of Chemistry. Analytical Methods | Dynamic Stereochemistry of Chiral Compounds.[Link]
-
International Journal of Pharmaceutical Erudition. SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES.[Link]
-
Royal Society of Chemistry. Analyst.[Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.[Link]
- Google Patents.CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.[Link]
-
TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.[Link]
-
ResearchGate. Ch. 12, Chiral Liquid Chromatography in: Chiral Analysis Advances in Spectroscopy, Chromatography and Emerging Methods, 2nd Ed.[Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes.[Link]
-
ResearchGate. Chiral phase HPLC chromatographic properties of synthetic and...[Link]
-
ResearchGate. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters | Request PDF.[Link]
-
University of Colorado Boulder. Spectroscopy Methods of structure determination.[Link]
-
University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination.[Link]
- Google Patents.CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
Sources
- 1. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbhegdecollege.com [bbhegdecollege.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. fiveable.me [fiveable.me]
- 8. bionmr.unl.edu [bionmr.unl.edu]
A Researcher's Guide to Spectral Analysis: Comparing Experimental and Predicted Data for Chloro-ketones
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), form the bedrock of this analytical process. While experimental data provides the ground truth, the advent of sophisticated prediction algorithms offers a powerful complementary tool for researchers. This guide provides an in-depth comparison of experimental and predicted spectral data for a model chloro-ketone compound, illustrating a practical workflow for structural verification.
Initially, this guide was slated to focus on 3-Chloro-1-(4-octylphenyl)propan-1-one. However, a thorough search of scientific databases revealed a lack of publicly available experimental spectra for this specific molecule. To maintain scientific integrity and provide a tangible, data-driven comparison, we have pivoted to a structurally related and well-characterized surrogate: 3-Chloro-1-phenylpropan-1-one . This compound retains the key functionalities of the original topic, offering a robust case study for the comparative methodology.
The Synergy of Experimental and Computational Spectroscopy
The process of structural elucidation is no longer solely reliant on empirical data. Computational chemistry has evolved to a point where predicted spectra can often provide a close approximation of experimental results. This synergy is invaluable for several reasons:
-
Hypothesis Testing: Before synthesizing a target molecule, predicting its spectra can offer an early indication of its structural characteristics.
-
Data Interpretation: Predicted spectra can aid in the assignment of complex experimental spectra, helping to deconvolute overlapping signals and confirm fragment identities.
-
Error Detection: Significant deviations between experimental and predicted data can signal an incorrect structural assignment or the presence of impurities.
This guide will now delve into a side-by-side comparison of the experimental and predicted ¹H NMR, ¹³C NMR, and Mass Spectra of 3-Chloro-1-phenylpropan-1-one.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is a powerful technique for determining the number of different types of protons in a molecule and their connectivity.
Table 1: Comparison of Experimental vs. Predicted ¹H NMR Data for 3-Chloro-1-phenylpropan-1-one
| Protons (Structure) | Experimental Chemical Shift (ppm) & Multiplicity[1] | Predicted Chemical Shift (ppm) & Multiplicity |
| H-2', H-6' | 7.98–7.93 (m) | 7.95 (d) |
| H-4' | 7.61–7.56 (m) | 7.58 (t) |
| H-3', H-5' | 7.51–7.45 (m) | 7.48 (t) |
| H-2 | 3.92 (t) | 3.88 (t) |
| H-3 | 3.45 (t) | 3.42 (t) |
Predicted data generated using online NMR prediction tools.
The predicted ¹H NMR spectrum shows a strong correlation with the experimental data. The aromatic protons are correctly predicted in the downfield region (7.4-8.0 ppm), and the two methylene groups of the propyl chain are also accurately placed. The predicted multiplicities (doublet and triplets) are in general agreement with the experimentally observed multiplets, reflecting the expected spin-spin coupling between adjacent protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.
Table 2: Comparison of Experimental vs. Predicted ¹³C NMR Data for 3-Chloro-1-phenylpropan-1-one
| Carbon (Structure) | Experimental Chemical Shift (ppm)[1] | Predicted Chemical Shift (ppm) |
| C=O | 196.78 | 197.2 |
| C-1' | 136.45 | 136.5 |
| C-4' | 133.65 | 133.5 |
| C-2', C-6' | 128.84 | 128.7 |
| C-3', C-5' | 128.14 | 128.0 |
| C-2 | 41.36 | 41.5 |
| C-3 | 38.79 | 38.9 |
Predicted data generated using online NMR prediction tools.
As with the ¹H NMR, the predicted ¹³C NMR data aligns remarkably well with the experimental values. The carbonyl carbon is correctly identified as the most downfield signal, and the aromatic carbons are also within a close range of their experimental counterparts. The aliphatic carbons of the propyl chain are also accurately predicted.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern.
Table 3: Comparison of Experimental vs. Predicted Mass Spectrum for 3-Chloro-1-phenylpropan-1-one
| m/z (Mass-to-Charge Ratio) | Experimental Relative Intensity (%) | Predicted Relative Intensity (%) | Putative Fragment |
| 168/170 | ~5 / ~1.6 | ~6 / ~2 | [M]⁺ (Molecular Ion) |
| 105 | 100 | 100 | [C₆H₅CO]⁺ |
| 77 | ~40 | ~35 | [C₆H₅]⁺ |
Experimental data sourced from the NIST WebBook. Predicted data generated using online mass spectrometry prediction tools.
The mass spectra comparison further validates the structure. The molecular ion peak is observed at m/z 168, with the characteristic M+2 isotopic peak for a chlorine-containing compound at m/z 170 in approximately a 3:1 ratio. The base peak at m/z 105 corresponds to the stable benzoyl cation, a common fragment for phenones. The peak at m/z 77 is indicative of the phenyl cation. The predicted fragmentation pattern closely mirrors the experimental data.
Methodologies: Acquiring and Predicting Spectral Data
A robust comparison relies on sound experimental and computational methods.
Experimental Workflow
The acquisition of high-quality experimental data is crucial. The following outlines a standard workflow for NMR and MS analysis.
Caption: A typical experimental workflow for acquiring NMR and MS data.
Computational Workflow
The prediction of spectral data involves the use of specialized software and algorithms.
Caption: A generalized workflow for predicting NMR and MS spectra.
Discussion and Conclusion
The close agreement between the experimental and predicted spectral data for 3-Chloro-1-phenylpropan-1-one provides a high degree of confidence in the structural assignment. The minor differences in chemical shifts can be attributed to several factors, including the specific solvent used for the experimental measurement and the inherent approximations in the prediction algorithms.
For researchers in drug development, this comparative approach is a powerful tool for accelerating research and ensuring the quality of their compounds. By leveraging both experimental and computational methods, scientists can more efficiently and accurately characterize their molecules, leading to more robust and reliable results.
References
-
Sonneck, M., Spannenberg, A., & Wohlrab, S. (2016). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 668–670. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
